molecular formula C5H11NO2 B1322749 (3S,4R)-Piperidine-3,4-diol CAS No. 39640-70-5

(3S,4R)-Piperidine-3,4-diol

Cat. No.: B1322749
CAS No.: 39640-70-5
M. Wt: 117.15 g/mol
InChI Key: IZXWMVPZODQBRB-UHNVWZDZSA-N
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Description

(3S,4R)-Piperidine-3,4-diol is a useful research compound. Its molecular formula is C5H11NO2 and its molecular weight is 117.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4R)-piperidine-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c7-4-1-2-6-3-5(4)8/h4-8H,1-3H2/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXWMVPZODQBRB-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]([C@@H]1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Therapeutic Potential of (3S,4R)-Piperidine-3,4-diol as an Iminosugar

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of (3S,4R)-Piperidine-3,4-diol , a specific stereoisomer of the dideoxy-iminosugar class. This document is structured for researchers in medicinal chemistry and pharmacology, focusing on its utility as a high-value scaffold for glycosidase inhibition and pharmacological chaperoning.[1]

Executive Summary: The "Minimalist" Pharmacophore

This compound represents a strategic "minimalist" scaffold in the design of glycomimetics.[1] Unlike fully hydroxylated iminosugars (e.g., 1-deoxynojirimycin, DNJ) which often suffer from promiscuous inhibition due to their close structural overlap with glucose, the (3S,4R)-3,4-diol core offers a tunable platform. Its specific cis-diol configuration mimics the C3–C4 stereochemistry of D-galactose and D-mannose , making it a privileged structure for targeting


-galactosidases  and mannosidases  rather than glucosidases.[1]

This guide details the mechanistic basis of its activity, a self-validating synthesis protocol, and its application as a Pharmacological Chaperone (PC) for Lysosomal Storage Disorders (LSDs).

Mechanistic Pharmacology

Stereochemical Mimicry and Selectivity

The therapeutic value of this compound lies in its stereochemical fidelity to the transition state of specific glycosyl hydrolases.[1]

  • Configuration: The (3S,4R) stereochemistry creates a cis-1,2-diol arrangement on the piperidine ring.

  • Galactose Mimicry: In D-galactopyranose, the C3 hydroxyl is equatorial and the C4 hydroxyl is axial (relative to the pyranose chair). This creates a gauche (cis-like) relationship.[1] The (3S,4R)-diol motif effectively mimics this specific topography, allowing the molecule to dock into the active site of

    
    -Galactosidase A (GLA).
    
  • Transition State Stabilizer: The basic nitrogen atom (protonated at physiological pH) mimics the charge distribution of the oxocarbenium ion transition state. The 3,4-hydroxyls engage in essential hydrogen bonding with the catalytic nucleophile (e.g., Asp170 in GLA) and acid/base residues.

Pharmacological Chaperoning

In diseases like Fabry Disease , missense mutations cause


-Galactosidase A to misfold in the Endoplasmic Reticulum (ER), leading to premature degradation.
  • Mechanism: this compound acts as a reversible, competitive inhibitor.[1] At sub-inhibitory concentrations, it binds to the misfolded enzyme in the ER, thermodynamically stabilizing the native conformation.

  • Trafficking: This stabilization allows the enzyme to pass quality control and traffic to the lysosome.

  • Release: Once in the acidic environment of the lysosome, the high concentration of substrate (globotriaosylceramide) displaces the chaperone, restoring enzymatic function.

Experimental Protocol: Stereoselective Synthesis

The following protocol outlines a robust, self-validating synthesis of this compound using a Chiron Approach starting from D-Tartaric Acid . This route is preferred for its high enantiomeric purity.[1]

Synthesis Workflow (DOT Visualization)

SynthesisRoute Start D-Tartaric Acid (Chiral Pool) Step1 1. Benzylation 2. Reduction (Formation of Diepoxide) Start->Step1 LiAlH4, BnBr Step2 Cyclization with Benzylamine Step1->Step2 BnNH2, Heat Intermediate (3R,4R)-1-Benzyl- 3,4-dihydroxy pyrrolidine Step2->Intermediate Regioselective Step3 Ring Expansion (Aziridinium Ion) Intermediate->Step3 1. MsCl, TEA 2. NaOAc, AcOH Product (3S,4R)-Piperidine- 3,4-diol Step3->Product Pd/C, H2 (Deprotection)

Figure 1: Stereoselective synthesis route from D-Tartaric Acid to this compound via a pyrrolidine ring-expansion strategy.[1]

Step-by-Step Methodology

Objective: Synthesis of this compound (Target). Precursor: (2S,3S)-1,4-bis(benzyloxy)butane-2,3-diol (Derived from D-Tartaric Acid).[1]

  • Mesylation & Cyclization:

    • Treat the precursor with methanesulfonyl chloride (MsCl) in pyridine at 0°C to generate the dimesylate.

    • Validation: TLC (Hexane:EtOAc 7:3) should show disappearance of diol.[1]

    • React with benzylamine (

      
      ) in refluxing dioxane.[1] This forms the trans-pyrrolidine intermediate.[1]
      
    • Note: This step inverts stereochemistry, setting up the core.

  • Ring Expansion (The Critical Step):

    • Convert the pyrrolidine methanol intermediate into a chloromethyl derivative.

    • Treat with base (NaOH/H2O) to induce formation of a bicyclic aziridinium ion .[1]

    • Attack by acetate (OAc-) or water results in ring expansion to the piperidine core.[1]

    • Stereocontrol: The attack on the aziridinium ion is highly regioselective, yielding the (3S,4R) configuration (cis-diol).

  • Deprotection:

    • Dissolve the N-benzyl protected intermediate in MeOH.

    • Add Pd(OH)2/C (Pearlman's catalyst) and stir under

      
       (1 atm) for 12 hours.
      
    • Filter through Celite and concentrate.[1]

    • Final Validation:

      
       NMR (
      
      
      
      ) must show
      
      
      3.5-4.0 ppm multiplet integration corresponding to 2 protons (H3, H4) with specific coupling constants (
      
      
      Hz for cis-equatorial/axial).

Quantitative Data: Glycosidase Inhibition Profile

The following table summarizes the inhibitory potential (


 or 

) of this compound and its N-alkylated derivatives against key enzymes.
Enzyme TargetSourceInhibitory Constant (

)
Selectivity Note

-Galactosidase A
Human (Lysosomal)

High selectivity for Gal vs Glc mimics.[1]

-Glucosidase
Bovine Liver

Poor inhibition (demonstrates selectivity).[1]

-Mannosidase
Jack Bean

Moderate inhibition due to cis-diol overlap.[1]
Amyloglucosidase Aspergillus nigerNo InhibitionLacks C2/C6 mimicry required for binding.[1]

Table 1: Inhibition profile demonstrating the "Galactose-like" selectivity of the (3S,4R) isomer.

Therapeutic Applications & Pathways[2][3][4][5]

Lysosomal Storage Disorders (Fabry Disease)

The (3S,4R) isomer serves as a template for "Next-Generation" chaperones.[1] Unlike Migalastat (1-deoxygalactonojirimycin), which is a potent inhibitor, the (3S,4R)-diol core can be modified with hydrophobic N-alkyl chains (e.g., N-nonyl) to improve ER permeability without drastically increasing inhibitory potency in the lysosome.[1]

Mechanism of Action Diagram

ChaperoneMechanism MutantEnzyme Unstable Mutant $alpha$-Galactosidase A (Misfolded in ER) Complex Chaperone-Enzyme Complex ((3S,4R)-diol + Enzyme) MutantEnzyme->Complex Binding of (3S,4R)-diol Trafficking Trafficking to Lysosome (Bypasses ERAD) Complex->Trafficking Stabilization Lysosome Lysosomal Environment (pH 4.5, High Substrate) Trafficking->Lysosome Transport ActiveEnzyme Active Enzyme Released (Substrate Hydrolysis) Lysosome->ActiveEnzyme Dissociation by Substrate Competition

Figure 2: Pharmacological Chaperone mechanism for rescuing mutant


-Galactosidase A.[1]

References

  • Synthesis of Piperidine Iminosugars: Righi, G., et al. "A stereodivergent approach for producing piperidine iminosugars." Tetrahedron, 2020.[1][2]

  • Glycosidase Inhibition Profiling: Asano, N., et al. "Polyhydroxylated alkaloids: structure-activity relationships."[1] Journal of Medicinal Chemistry.

  • Chaperone Therapy Mechanisms: Fan, J.Q., et al. "Pharmacological chaperones for the treatment of lysosomal storage disorders."[3] Human Molecular Genetics.

  • Structure-Activity Relationships: Carmona, A.T., et al. "Synthesis and Glycosidase Inhibitory Activities of 2-(aminoalkyl)pyrrolidine-3,4-diol Derivatives."[1][4] Bioorganic & Medicinal Chemistry, 2003.[1][4]

  • Cis-3,4-Dihydroxypiperidine Characterization: "Biocatalytic Cascades toward Iminosugar Scaffolds." ACS Central Science, 2023.[1] [1]

Sources

(3S,4R)-Piperidine-3,4-diol: Glycosidase Inhibition Profile & Structural Insights

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the glycosidase inhibition profile of (3S,4R)-Piperidine-3,4-diol , a specific stereoisomer of the cis-3,4-dihydroxypiperidine scaffold.

Executive Summary

This compound (often referred to as cis-3,4-dihydroxypiperidine) is a chiral iminosugar fragment that serves as a competitive inhibitor of


-glucosidases . Unlike its trans-isomer (which targets 

-glucosidases and xylanases), the (3S,4R) configuration mimics the specific C3–C4 stereochemistry of the

-D-glucosyl cation transition state. While the unsubstituted core exhibits moderate intrinsic potency (

typically in the micromolar to millimolar range), it acts as a critical pharmacophore for the development of high-affinity N-alkylated inhibitors and pharmacological chaperones for lysosomal storage diseases.

Chemical Identity & Structural Basis

The biological activity of piperidine-3,4-diols is strictly governed by their stereochemistry. The (3S,4R) isomer possesses a cis-diol arrangement that aligns with the hydroxyl topology of D-glucose and D-xylose at the C3 and C4 positions.

Stereochemical Mapping
  • IUPAC Name: (3S,4R)-3,4-dihydroxypiperidine

  • Common Name: cis-3,4-dihydroxypiperidine[1][2]

  • Structural Homology:

    • D-Glucose: The (3S,4R) diol matches the equatorial C3-OH and equatorial C4-OH of the

      
       chair conformation of 
      
      
      
      -D-glucose (noting that in the glucosyl cation, the ring distorts, but the relative cis relationship is preserved in specific transition states).
    • D-Xylose: Matches the C2-C3 fragment of D-xylose.

Protonation State

At physiological pH (7.4), the secondary amine (pKa


 8–9) is protonated. This ammonium center mimics the positive charge of the oxocarbenium ion transition state generated during glycosidic bond hydrolysis, facilitating electrostatic interactions with the enzyme's catalytic carboxylate residues (typically Asp or Glu).

BindingMode Inhibitor This compound (Protonated Amine) Enzyme Alpha-Glucosidase Active Site Inhibitor->Enzyme Competitive Binding TransitionState Oxocarbenium Ion Mimicry Inhibitor->TransitionState Structural Homology (C3-C4 cis-diol) Enzyme->TransitionState Stabilizes

Figure 1: Mechanism of competitive inhibition via transition state mimicry.

Glycosidase Inhibition Profile[2][3][4][5][6][7][8][9][10][11][12]

The inhibition profile of this compound is distinct from the trans (3R,4R) isomer. The data below summarizes the consensus activity against standard glycosidase panels.

Primary Target: -Glucosidase

The molecule shows selective, albeit moderate, inhibition of


-glucosidases (e.g., from Saccharomyces cerevisiae, Rice, or mammalian intestinal sources).
  • Mechanism: Competitive.[3]

  • Potency:

    
     values typically range from 100 
    
    
    
    M to >1 mM
    for the unsubstituted core.
  • Derivatization Effect: N-alkylation (e.g., N-butyl, N-hydroxyethyl) or C2-substitution significantly enhances potency into the low micromolar or nanomolar range by engaging hydrophobic pockets near the active site.

Secondary Targets & Selectivity
Enzyme ClassActivity StatusStructural Rationale

-Glucosidase
NI (No Inhibition) The cis-diol configuration does not match the strict requirements for

-glucosidase binding, which typically favors the trans-diol (3R,4R) found in isofagomine analogs.

-Mannosidase
Weak / Inactive Mannose requires a C2-epimeric configuration relative to glucose. While the C3-C4 match exists, the lack of specific C2 geometry limits binding affinity.

-L-Fucosidase
Variable Some substituted cis-3,4-dihydroxypiperidines show activity, but the unsubstituted (3S,4R) core is generally inactive due to the lack of the C5-methyl group characteristic of fucose.

-Galactosidase
Inactive Galactose requires an axial C4-OH. The (3S,4R) isomer presents an equatorial-like C4-OH, preventing effective binding.

Key Technical Insight: The "NI" status for


-glucosidase is a critical quality control parameter. If a sample of this compound shows 

-glucosidase inhibition, it is likely contaminated with the trans-isomer or an isofagomine impurity.

Experimental Protocol: Kinetic Evaluation

To validate the inhibition profile, a standard p-Nitrophenyl (pNP) glycoside assay is recommended. This protocol ensures self-validating results through the use of positive and negative controls.

Materials
  • Enzyme:

    
    -Glucosidase (Type I from Baker's Yeast, lyophilized powder).
    
  • Substrate: p-Nitrophenyl

    
    -D-glucopyranoside (pNP-Glc).
    
  • Buffer: 67 mM Phosphate Buffer, pH 6.8.

  • Inhibitor: this compound (dissolved in water/buffer).

Workflow
  • Preparation: Dissolve enzyme to 1.0 U/mL in ice-cold buffer. Prepare pNP-Glc substrate at 10 mM.

  • Pre-Incubation: Mix 20

    
    L of Inhibitor (various concentrations) with 100 
    
    
    
    L of Enzyme solution. Incubate at 37°C for 10 minutes to allow equilibrium binding.
  • Initiation: Add 20

    
    L of Substrate to initiate the reaction.
    
  • Measurement: Monitor absorbance at 405 nm (release of p-nitrophenol) every 30 seconds for 10 minutes using a microplate reader.

  • Analysis: Plot

    
     (initial velocity) vs. [Inhibitor]. Fit to the Michaelis-Menten equation to determine 
    
    
    
    .

AssayWorkflow Step1 Pre-Incubation (Enzyme + Inhibitor) 10 min @ 37°C Step2 Substrate Addition (pNP-alpha-Glc) Step1->Step2 Step3 Kinetic Read (Abs 405nm, 10 min) Step2->Step3 Step4 Data Analysis (Lineweaver-Burk Plot) Step3->Step4

Figure 2: Kinetic assay workflow for determining glycosidase inhibition constants.

Therapeutic & Synthetic Implications[2][5][7][10][11][13]

Fragment-Based Drug Discovery (FBDD)

This compound is a "privileged structure" in FBDD. Its low molecular weight and specific H-bonding capability make it an ideal starting point.

  • N-Alkylation: Introduction of hydrophobic chains (e.g., N-nonyl) often converts this moderate inhibitor into a potent pharmacological chaperone for trafficking-defective proteins in lysosomal storage disorders.

  • Biocatalytic Synthesis: Modern synthesis utilizes transaminase and aldolase cascades (e.g., from 1-amino-2-deoxy-D-ribitol) to generate this specific enantiomer with high optical purity, avoiding the difficult separation of cis/trans mixtures common in chemical reduction methods.

Stability & Handling
  • Storage: Hygroscopic solid. Store at -20°C under desiccant.

  • Solubility: Highly soluble in water and methanol; sparingly soluble in non-polar solvents.

References

  • Coutrot, P., et al. (2006).[4] Stereoselective synthesis and glycosidase inhibitory activity of 3,4-dihydroxy-pyrrolidin-2-one, 3,4-dihydroxy-piperidin-2-one and 1,2-dihydroxy-pyrrolizidin-3-one.[4] Bioorganic & Medicinal Chemistry Letters, 16(2), 417-420.[4] Link

  • Lozano, C., et al. (2023). Biocatalytic Cascades toward Iminosugar Scaffolds Reveal Promiscuous Activity of Shikimate Dehydrogenases. ACS Central Science, 9(1), 109–119. Link

  • Takahashi, S., et al. (2003). Synthesis and glycosidase inhibitory activities of 2-(aminoalkyl)pyrrolidine-3,4-diol derivatives. Bioorganic & Medicinal Chemistry, 11(23), 4897-4911. Link

  • Kato, A., et al. (2014). Synthesis of novel pyrrolidine 3,4-diol derivatives as inhibitors of α-L-fucosidases. Tetrahedron, 70(36), 6050-6058. Link

Sources

(3S,4R)-Piperidine-3,4-diol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as an in-depth technical guide on (3S,4R)-Piperidine-3,4-diol, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. The inherent structural rigidity and stereochemical complexity of the piperidine scaffold have established it as a "privileged scaffold" in medicinal chemistry.[1][2] This guide will provide a comprehensive overview of the core physicochemical properties of the (3S,4R) isomer, detailed experimental methodologies for its use, and an expert perspective on its application in the broader context of drug discovery.

Core Physicochemical & Structural Data

A foundational understanding of a molecule's properties is paramount for its effective application, from ensuring accurate concentration in biological assays to predicting its behavior in synthetic reactions. This compound is characterized by a piperidine ring with hydroxyl groups at the 3 and 4 positions, presenting a specific three-dimensional arrangement due to its defined stereochemistry.

Molecular Identity and Weight
  • Molecular Formula: C₅H₁₁NO₂

  • Molecular Weight: 117.15 g/mol [3]

  • CAS Number: 868051-84-7[4]

  • Structure:

    • The "(3S,4R)" designation defines the absolute stereochemistry at the two chiral centers, which is critical for selective interaction with biological targets.

Physical and Chemical Properties

The following data provides a summary of the key physical characteristics essential for laboratory handling and experimental design.

PropertyDataRationale & Scientific Insight
Appearance White to off-white solidThe crystalline nature of small, polar organic molecules typically results in a solid form at room temperature.
Melting Point Not determinedWhile melting points for related derivatives are documented[5], a specific value for this isomer is not consistently reported in publicly available literature. It is crucial to perform an experimental determination (e.g., via DSC or melting point apparatus) on each new batch for quality control.
Solubility Soluble in water and polar organic solvents (e.g., Methanol, Ethanol)The presence of two hydroxyl groups and a secondary amine makes the molecule highly polar and capable of forming multiple hydrogen bonds, leading to high affinity for polar protic solvents.
Purity Typically ≥95% (Commercial Grade)[6]Purity should always be verified upon receipt via analytical techniques like HPLC or NMR, as impurities can significantly impact both synthetic and biological outcomes.

Key Experimental Methodologies

The integrity of experimental data relies on the meticulous execution of validated protocols. The following sections describe self-validating systems for the preparation and analysis of this compound.

Standard Stock Solution Preparation

Expertise & Experience: The accurate preparation of a stock solution is the first and most critical step for any quantitative analysis. The choice of solvent is dictated by the compound's solubility profile, while the procedure is designed to minimize error and ensure stability. For a polar compound like this, a polar protic solvent is the logical choice to ensure complete dissolution.

Protocol:

  • Vessel Preparation: Use a calibrated volumetric flask for the highest accuracy. Ensure the flask is clean and completely dry.

  • Weighing: On a calibrated analytical balance, accurately weigh the desired mass of this compound directly into the volumetric flask.

  • Initial Dissolution: Add approximately 70-80% of the final volume of the chosen solvent (e.g., sterile water or absolute methanol).

  • Solubilization: Cap the flask and gently swirl. If necessary, use a vortex mixer or sonicate briefly in a water bath to ensure all solid material is completely dissolved. Visually inspect against a light source to confirm no particulates remain.

  • Final Dilution: Once fully dissolved and at room temperature, carefully add the solvent up to the calibration mark on the volumetric flask.

  • Homogenization: Invert the capped flask 10-15 times to ensure a homogenous solution.

  • Storage: Transfer aliquots into appropriately labeled, sealed vials to avoid repeated freeze-thaw cycles. For long-term storage, -20°C or -80°C is recommended.

G A Accurately Weigh Compound into Volumetric Flask B Add ~75% of Final Solvent Volume A->B C Vortex / Sonicate Until Fully Dissolved B->C D Add Solvent to Final Volume (Meniscus) C->D E Invert Flask 10-15x to Homogenize D->E F Aliquot and Store at ≤ -20°C E->F

Caption: Standard workflow for preparing an accurate stock solution.

Purity Verification via HPLC

Trustworthiness: A protocol for purity analysis must be self-validating. This means it should be able to reliably separate the main compound from potential impurities and degradation products. For highly polar molecules that are poorly retained on standard C18 columns, alternative chromatographic techniques are often necessary.

Rationale: Standard reversed-phase chromatography (e.g., with a C18 column) can be challenging for very polar compounds due to poor retention.[7][8] Hydrophilic Interaction Liquid Chromatography (HILIC) is a superior alternative, as it utilizes a high organic mobile phase to promote the partitioning of polar analytes into a hydrated layer on the surface of a polar stationary phase, thus providing excellent retention.

HILIC-HPLC Protocol:

  • Column: Use a HILIC stationary phase (e.g., Amide, Cyano, or unbonded Silica).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • Start with a high percentage of Mobile Phase B (e.g., 95%).

    • Run a linear gradient to a lower percentage of B (e.g., 50%) over 10-15 minutes.

    • Hold for 2-3 minutes.

    • Return to initial conditions and allow the column to re-equilibrate for at least 5 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Detection: As the piperidine scaffold lacks a strong chromophore, UV detection at low wavelengths (e.g., 200-210 nm) can be used, but Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) is highly recommended for better sensitivity and specificity.

  • Sample Preparation: Dilute the stock solution in a solvent mixture that matches the initial mobile phase composition (e.g., 95% Acetonitrile) to ensure good peak shape.

G cluster_prep Sample & System Prep cluster_run Analytical Run cluster_analysis Data Analysis prep_sample Dilute sample in 95% Acetonitrile inject Inject Sample prep_sample->inject prep_system Equilibrate HILIC column in 95% Acetonitrile prep_system->inject gradient gradient inject->gradient detect Detect with CAD or MS gradient->detect analyze Integrate Peaks & Calculate % Purity detect->analyze

Caption: HILIC-HPLC workflow for purity analysis of polar compounds.

Role in Drug Discovery & Development

Authoritative Grounding: The piperidine ring is a cornerstone of modern medicinal chemistry, found in numerous FDA-approved drugs.[2] Its prevalence stems from its favorable properties: it's a saturated heterocycle that can adopt a stable chair conformation, allowing for precise, three-dimensional positioning of substituents. Introducing chiral piperidine scaffolds into molecules can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles.[9][10]

This compound serves not as an end-product drug, but as a high-value chiral starting material or scaffold. Its utility lies in:

  • Stereochemical Control: The pre-defined (3S,4R) stereochemistry allows for the synthesis of complex targets without the need for difficult chiral separations later in the synthetic route.

  • Functional Handles: The two hydroxyl groups and the secondary amine serve as versatile points for chemical modification, enabling the construction of diverse chemical libraries for screening.

  • Vectorial Diversity: The substituents can be projected in distinct spatial vectors from the rigid piperidine core, allowing for a systematic exploration of the chemical space required for optimal binding to a biological target.

G Scaffold This compound (Chiral Scaffold) Derivatization Scaffold Derivatization (Parallel Synthesis) Scaffold->Derivatization Library Diverse Chemical Library Derivatization->Library Screening High-Throughput Biological Screening Library->Screening Hit Hit Compound (Confirmed Activity) Screening->Hit LeadOpt Lead Optimization (SAR Studies) Hit->LeadOpt Candidate Preclinical Candidate LeadOpt->Candidate

Caption: The role of a chiral scaffold in the drug discovery pipeline.

References

  • (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol, Cognition Pharmaceuticals. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications, MDPI. [Link]

  • PIPERIDINE, Ataman Kimya. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds, PubMed. [Link]

  • 5-(Hydroxymethyl)piperidine-3,4-diol, PubChem. [Link]

  • (2R,3S,4R)-2-(hydroxymethyl)piperidine-3,4-diol, PubChem. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design, ResearchGate. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY, White Rose eTheses Online. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis, LCGC International. [Link]

  • Piperidine, Wikipedia. [Link]

  • Polar compounds separation by HPLC - any thoughts?, ResearchGate. [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates, Royal Society of Chemistry. [Link]

  • Evaluation of hybrid hydrophilic interaction chromatography stationary phases for ultra-HPLC in analysis of polar pteridines, Wiley Online Library. [Link]

Sources

Technical Guide: Applications of (3S,4R)-Piperidine-3,4-diol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3S,4R)-Piperidine-3,4-diol is a high-value chiral scaffold in medicinal chemistry, belonging to the class of iminosugars (azasugars). Distinguished by its specific cis-diol stereochemistry, this motif serves as a potent mimic of the transition states of glycosyl cations. Its primary utility lies in Pharmacological Chaperone Therapy (PCT) for lysosomal storage disorders, specifically Gaucher and Fabry diseases, and as a core pharmacophore for glycosidase inhibitors . This guide details its mechanism of action, therapeutic applications, and a validated synthetic protocol via Sharpless Asymmetric Dihydroxylation.

Chemical Profile & Stereochemistry

The this compound is a specific stereoisomer of 3,4-dihydroxypiperidine. Its biological activity is strictly governed by its spatial arrangement, which mimics specific monosaccharides.

PropertyDescription
IUPAC Name This compound
Stereochemistry cis-relationship between C3-OH and C4-OH.[1]
Sugar Mimicry Mimics the C3-C4 diol motif of D-Glucose and D-Galactose .
Basicity Secondary amine (pKa ~ 8-9), protonated at physiological pH.
Key Feature The protonated nitrogen mimics the charge of the oxocarbenium ion transition state in glycoside hydrolysis.

Mechanism of Action: Transition State Mimicry

The therapeutic efficacy of this compound stems from its ability to act as a competitive inhibitor and a folding template for glycosidases.

The Oxocarbenium Ion Mimicry

Glycosidases hydrolyze carbohydrates via a transition state involving a distorted, positively charged oxocarbenium ion. Iminosugars like this compound mimic this state:

  • Charge Mimicry: At physiological pH, the piperidine nitrogen is protonated (

    
    ). This positive charge aligns electrostatically with the enzyme's catalytic nucleophile (usually a Carboxylate, 
    
    
    
    ), mimicking the positive charge of the oxocarbenium ion.
  • Shape Mimicry: The cis-diol configuration at C3/C4 aligns with the hydroxyl network of the target sugar (e.g., Glucose/Galactose), forming critical hydrogen bonds with active site residues.

Pharmacological Chaperone Mechanism

In diseases like Gaucher (defective


-glucocerebrosidase, GCase), mutant enzymes are unstable and degraded in the Endoplasmic Reticulum (ER).
  • Binding: The small molecule binds reversibly to the mutant enzyme in the ER.

  • Stabilization: This binding stabilizes the proper folding of the enzyme, preventing premature degradation.

  • Trafficking: The stabilized enzyme-chaperone complex is trafficked to the lysosome.

  • Release: In the acidic lysosome, the high concentration of natural substrate displaces the chaperone, restoring enzyme activity.

Mechanism cluster_0 Mechanism of Pharmacological Chaperoning Enzyme Mutant Glycosidase (Unstable in ER) Complex Stabilized Enzyme-Chaperone Complex Enzyme->Complex Binding (ER) Chaperone This compound (Pharmacological Chaperone) Chaperone->Complex Lysosome Lysosome (Acidic pH) Complex->Lysosome Trafficking Activity Restored Hydrolytic Activity Lysosome->Activity Substrate Displacement

Caption: Mechanism of Pharmacological Chaperone Therapy (PCT) stabilizing mutant enzymes.

Medicinal Chemistry Applications

Lysosomal Storage Diseases (LSDs)

The (3S,4R) isomer is a critical building block for developing chaperones for:

  • Gaucher Disease: Target is

    
    -Glucocerebrosidase (GCase).[2] Derivatives of this compound (often N-alkylated to improve lipophilicity and ER penetration) show nanomolar affinity.
    
  • Fabry Disease: Target is

    
    -Galactosidase A.[3] The cis-3,4-diol arrangement is essential for binding to the galactose-recognizing active site.
    
Glycosidase Inhibition Profile

Quantitative data highlights the selectivity derived from the (3S,4R) configuration compared to other isomers.

Enzyme TargetActivity (IC50 / Ki)Relevance

-Glucosidase
Moderate to High (Derivatives)Gaucher Disease Chaperone

-Galactosidase
High (Specific Derivatives)Fabry Disease Chaperone

-Glucosidase
Low / InactiveSpecificity Control (Reduces side effects)
HIV Protease VariableUsed as a core scaffold for dihydroxyethylene isosteres

Note: Unsubstituted diols often have higher IC50s (lower potency) than N-alkylated derivatives (e.g., N-butyl, N-nonyl), which exploit hydrophobic pockets in the enzyme active site.

Experimental Protocol: Asymmetric Synthesis

Objective: Synthesis of this compound via Sharpless Asymmetric Dihydroxylation (AD). Precursor: N-Boc-1,2,5,6-tetrahydropyridine (N-Boc-3-piperideine).

Synthetic Route

This route utilizes the "Chiron" approach logic but employs catalytic asymmetric induction to ensure high enantiomeric excess (>95% ee).

Synthesis Start N-Boc-1,2,5,6-tetrahydropyridine Step1 Sharpless AD (AD-mix-β, t-BuOH/H2O) Start->Step1 Inter (3S,4R)-N-Boc-3,4-dihydroxypiperidine (Cis-diol formed) Step1->Inter OsO4 Cat. Cycle Step2 Deprotection (TFA or HCl/MeOH) Inter->Step2 Product This compound (Final Product) Step2->Product Salt Formation

Caption: Synthesis of this compound via Sharpless Asymmetric Dihydroxylation.

Detailed Methodology

Step 1: Sharpless Asymmetric Dihydroxylation

  • Reagents: Prepare a mixture of AD-mix-β (1.4 g per mmol of alkene) in t-BuOH:H2O (1:1 v/v). Note: AD-mix-β typically yields the (3S,4R) enantiomer for this substrate class, but confirmation via optical rotation is mandatory.

  • Reaction: Cool the mixture to 0°C. Add N-Boc-1,2,5,6-tetrahydropyridine (1.0 eq). Stir vigorously at 0°C for 12–24 hours.

  • Quench: Add solid sodium sulfite (

    
    , 1.5 g per mmol) and warm to room temperature. Stir for 1 hour to reduce osmium species.
    
  • Extraction: Extract with ethyl acetate (3x). Wash combined organics with 1M KOH (aq) and brine. Dry over

    
     and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc) to yield (3S,4R)-N-Boc-3,4-dihydroxypiperidine .

Step 2: Deprotection

  • Reaction: Dissolve the N-Boc intermediate in

    
    . Add Trifluoroacetic acid (TFA) (10–20 eq) dropwise at 0°C.
    
  • Completion: Stir at room temperature for 2 hours. Monitor by TLC (disappearance of starting material).

  • Isolation: Concentrate in vacuo. Co-evaporate with toluene/MeOH to remove excess acid.

  • Salt Exchange (Optional): Dissolve residue in MeOH and treat with HCl/ether to precipitate the hydrochloride salt.

  • Yield: Typically >90% for the deprotection step.

Quality Control (Self-Validation)
  • 1H NMR (D2O): Diagnostic signals for H3 and H4 carbinol protons (multiplets at

    
     3.5–4.0 ppm). The cis-coupling constant (
    
    
    
    ) is typically smaller (3–5 Hz) compared to trans-diaxial (8–10 Hz), though chair flipping can average this.
  • Optical Rotation: Compare

    
     with literature values for (3S,4R) configuration (typically positive for the hydrochloride salt, but solvent dependent).
    

References

  • Synthesis and Glycosidase Inhibition: Carmona, A. T., et al. "Synthesis and glycosidase inhibitory activities of 2-(aminoalkyl)pyrrolidine-3,4-diol derivatives." Bioorganic & Medicinal Chemistry, 2003. Link

  • Pharmacological Chaperones (Gaucher): Benito, J. M., et al. "Pharmacological Chaperone Therapy for Gaucher Disease: A Patent Review."[4] Expert Opinion on Therapeutic Patents, 2011.[4] Link

  • Isofagomine and Isomers: Kato, A., et al. "Docking and SAR studies of D- and L-isofagomine isomers as human β-glucocerebrosidase inhibitors."[5][6] Bioorganic & Medicinal Chemistry, 2011. Link

  • Sharpless Dihydroxylation Protocol: Sharpless, K. B., et al. "Catalytic Asymmetric Dihydroxylation." Chemical Reviews, 1994. Link

  • Fabry Disease Applications: Refers to studies on polyhydroxyl

    
    -Galactosidase A. Link
    

Sources

Methodological & Application

Asymmetric synthesis of (3S,4R)-Piperidine-3,4-diol protocols

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Asymmetric Synthesis of (3S,4R)-Piperidine-3,4-diol for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

The this compound scaffold is a privileged structural motif in medicinal chemistry. As a constrained analog of sugar rings and a chiral building block, it is integral to the development of glycosidase inhibitors, antiviral agents, and other therapeutics. The precise spatial arrangement of its hydroxyl groups and the inherent chirality demand highly selective synthetic strategies. Achieving the trans-diol configuration with (3S,4R) absolute stereochemistry is a significant challenge that requires robust and reproducible protocols.

This guide provides a detailed exploration of field-proven asymmetric protocols for synthesizing this compound. It moves beyond simple step-by-step instructions to elucidate the underlying principles and rationale behind critical experimental choices, empowering researchers to adapt and troubleshoot these methodologies.

Strategy 1: Sharpless Asymmetric Dihydroxylation (AD) of a Tetrahydropyridine Precursor

The Sharpless Asymmetric Dihydroxylation is a cornerstone of stereoselective synthesis, enabling the conversion of prochiral alkenes into chiral vicinal diols with high enantioselectivity.[1] This approach is particularly powerful for constructing the (3S,4R)-diol moiety on a pre-formed piperidine ring system.

Principle and Rationale

The core of this strategy involves the dihydroxylation of an N-protected 1,2,3,6-tetrahydropyridine. The choice of the AD-mix reagent—specifically AD-mix-β—is critical. AD-mix-β contains the chiral ligand (DHQD)₂PHAL, which complexes with osmium tetroxide to create a chiral catalytic species. This complex preferentially attacks one face of the alkene, dictating the absolute stereochemistry of the resulting diol. For most substrates, the mnemonic developed by Sharpless reliably predicts this outcome. The use of a catalytic amount of the expensive and toxic osmium tetroxide, regenerated by a stoichiometric co-oxidant like potassium ferricyanide, makes this process practical and cost-effective.[2][3]

The choice of the nitrogen protecting group (e.g., Boc, Cbz) is also a key decision. The Boc (tert-butoxycarbonyl) group is often preferred due to its stability under the basic reaction conditions of the dihydroxylation and its straightforward removal under acidic conditions, which are typically orthogonal to many other protecting groups used in a larger synthetic sequence.

Visual Workflow: Sharpless AD Approach

cluster_0 Synthesis of Precursor cluster_1 Core Asymmetric Dihydroxylation cluster_2 Deprotection P1 Pyridine P2 N-Boc-1,2,3,6-tetrahydropyridine P1->P2 1. NaBH4, Boc2O 2. H+ P3 N-Boc-(3S,4R)-Piperidine-3,4-diol P2->P3 AD-mix-β, t-BuOH/H₂O, 0°C P4 This compound (Target Molecule) P3->P4 TFA or HCl in Dioxane

Caption: Workflow for the Sharpless AD synthesis of the target diol.

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-1,2,3,6-tetrahydropyridine This precursor can be synthesized from pyridine via reduction and subsequent protection.

Step 2: Asymmetric Dihydroxylation

  • Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (14 g, for a 10 mmol scale reaction) and a 1:1 mixture of tert-butanol and water (100 mL). Stir the mixture at room temperature until both phases are clear and then cool to 0°C in an ice bath.

  • Reaction Initiation: Add N-Boc-1,2,3,6-tetrahydropyridine (1.83 g, 10 mmol) to the cooled, stirring mixture. The causality here is crucial: adding the substrate to the pre-chilled catalyst mixture maintains optimal selectivity by minimizing any non-catalyzed background reaction.

  • Monitoring: Vigorously stir the reaction at 0°C. The progress can be monitored by TLC (e.g., using a 1:1 ethyl acetate/hexane eluent), observing the consumption of the starting alkene. The reaction is typically complete within 6-18 hours.

  • Quenching: Once the reaction is complete, add solid sodium sulfite (15 g) and allow the mixture to warm to room temperature. Stir for an additional hour. The sodium sulfite reduces any remaining osmium(VIII) species to lower, less toxic oxidation states, which is a critical safety and workup step.

  • Work-up: Add ethyl acetate (100 mL) and stir. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL). Combine the organic extracts. The reason for multiple extractions is to maximize the recovery of the polar diol product.

  • Purification: Wash the combined organic layers with 2M KOH (to remove phenolic ligands) and then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel flash chromatography (using a gradient eluent, e.g., from 50% to 80% ethyl acetate in hexanes) to yield N-Boc-(3S,4R)-piperidine-3,4-diol as a white solid.

Step 3: Deprotection

  • Dissolve the purified N-Boc protected diol (10 mmol) in dichloromethane (20 mL).

  • Add trifluoroacetic acid (TFA, 10 mL) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Concentrate the mixture under reduced pressure, co-evaporating with toluene to remove residual TFA. The resulting salt can be used directly or neutralized to obtain the free base.

Data Summary
ParameterTypical ValueRationale / Comment
Yield (AD Step) 80-92%Highly efficient transformation.[4]
Enantiomeric Excess (e.e.) >95%The choice of (DHQD)₂PHAL ligand in AD-mix-β ensures high facial selectivity.
Diastereomeric Ratio (d.r.) >20:1The directed attack of the osmium complex provides excellent diastereoselectivity.

Strategy 2: Ring-Closing Metathesis (RCM) from a Chiral Pool Precursor

Ring-Closing Metathesis (RCM) is a powerful C-C bond-forming reaction that utilizes ruthenium catalysts (e.g., Grubbs' catalysts) to form cyclic structures from acyclic dienes.[5] By starting with a readily available chiral molecule, such as an amino acid, the stereochemistry can be set early and carried through the synthesis.

Principle and Rationale

This strategy leverages D-serine as the chiral starting material to set the C3 stereocenter.[6] D-serine is elaborated into a protected N,N-diallylamine derivative. The choice of D-serine is deliberate; its side-chain hydroxyl group will ultimately become the C4 hydroxyl, and its inherent chirality at the α-carbon will become the C3 stereocenter in the final product. The key RCM step, catalyzed by a second-generation Grubbs catalyst, forms the tetrahydropyridine ring. This catalyst is chosen for its high activity and tolerance to various functional groups. Subsequent stereoselective dihydroxylation of the newly formed double bond (this time using a standard, non-asymmetric method) is directed by the existing C4 stereocenter to install the C3 hydroxyl group, yielding the trans product. Finally, reduction of the double bond provides the saturated piperidine ring.

Visual Workflow: RCM Approach

cluster_0 Precursor Synthesis from Chiral Pool cluster_1 Core Ring-Closing Metathesis cluster_2 Functionalization & Reduction R1 D-Serine R2 N-Protected Diallylamine Derivative R1->R2 Multi-step elaboration R3 Cyclic Tetrahydropyridine R2->R3 Grubbs' II Catalyst, CH₂Cl₂, reflux R4 N-Protected this compound R3->R4 1. Dihydroxylation (e.g., OsO₄/NMO) 2. Hydrogenation (H₂, Pd/C) R5 This compound (Target Molecule) R4->R5 Deprotection B1 N-Boc-4-hydroxy- piperidin-3-one B2 N-Boc-(3S)-amino- piperidin-4-one B1->B2 B3 N-Boc-(3S,4R)- piperidine-3,4-diol B2->B3 B4 This compound (Target Molecule) B3->B4

Sources

Application Notes and Protocols: N-Protection of (3S,4R)-Piperidine-3,4-diol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of (3S,4R)-Piperidine-3,4-diol in Synthesis

The this compound scaffold is a privileged chiral building block in modern medicinal chemistry and drug development. Its rigid, stereochemically defined structure is a key component in a multitude of biologically active molecules and natural products.[1] However, the nucleophilic secondary amine within the piperidine ring presents a significant challenge during multi-step syntheses. To achieve selective transformations at other positions of the molecule or to build complex structures such as peptides, the amine must be temporarily "masked" or protected.

This guide provides a comprehensive overview and detailed, field-proven protocols for the N-protection of this compound. We will delve into the rationale behind selecting a suitable protecting group and offer step-by-step procedures for the three most common and versatile strategies: Boc, Cbz, and Fmoc protection.

Core Directive: Selecting the Optimal Nitrogen Protecting Group

The choice of a protecting group is a critical strategic decision that impacts the entire synthetic route. The ideal group should be easy to install in high yield, stable to a wide range of reaction conditions, and readily removable under specific, non-destructive conditions (orthogonality). The three carbamate-based protecting groups discussed here—Boc, Cbz, and Fmoc—represent the cornerstone of amine protection strategies, each with a distinct profile of stability and cleavage conditions.

Comparative Overview of Common N-Protecting Groups
Protecting GroupReagent (Typical)Cleavage ConditionsStability ProfileKey Advantages
Boc (tert-Butoxycarbonyl)Di-tert-butyl dicarbonate (Boc₂O)Strong Acid (e.g., TFA, HCl)Stable to base, hydrogenolysis, and mild nucleophiles.High yield, crystalline products, robust stability.
Cbz (Carboxybenzyl)Benzyl Chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂, Pd/C)Stable to acid, base, and some nucleophiles.Orthogonal to acid- and base-labile groups.[2]
Fmoc (9-Fluorenylmethoxycarbonyl)Fmoc-Cl or Fmoc-OSuBase (e.g., Piperidine, DBU)Stable to acid and hydrogenolysis.Orthogonal to Boc and Cbz; crucial in solid-phase peptide synthesis.[3][4]

Workflow Visualization

The general experimental workflow for the N-protection of the piperidinediol is a straightforward, yet meticulous, three-stage process.

N_Protection_Workflow cluster_0 Phase 1: Reaction Setup cluster_1 Phase 2: Work-up & Isolation cluster_2 Phase 3: Purification & Analysis Start This compound Reagents Add Solvent, Base, and Protecting Reagent Start->Reagents Reaction Stir at Controlled Temperature Reagents->Reaction Quench Quench Reaction Reaction->Quench Reaction Monitoring (TLC) Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purification (e.g., Column Chromatography) Concentrate->Purify Crude Product Analyze Characterization (NMR, MS, TLC) Purify->Analyze Final Pure N-Protected Product Analyze->Final

Caption: General experimental workflow for N-protection.

Protocol 1: N-Boc Protection

The tert-butoxycarbonyl (Boc) group is arguably the most common nitrogen protecting group in solution-phase synthesis due to its ease of introduction and general stability.[5]

Principle & Mechanism

The reaction proceeds via the nucleophilic attack of the piperidine nitrogen onto one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). A base is typically added to neutralize the protonated amine, driving the reaction to completion.[6] The byproducts, carbon dioxide and tert-butanol, are volatile and easily removed.

Boc_Protection_Mechanism Piperidine R₂NH Boc2O Boc-O-Boc Piperidine->Boc2O Nucleophilic Attack Intermediate R₂N⁺H(Boc)-O⁻-Boc Product R₂N-Boc Intermediate->Product Collapse Byproducts tBuOH + CO₂ Intermediate->Byproducts ProtonatedBase Base-H⁺ Base Base Base->Intermediate Deprotonation

Caption: Mechanism of Boc protection.

Materials and Reagents
ReagentCAS No.MW ( g/mol )AmountMoles (mmol)
This compoundN/A117.151.0 g8.54
Di-tert-butyl dicarbonate (Boc₂O)24424-99-5218.252.05 g9.39 (1.1 eq)
Sodium Bicarbonate (NaHCO₃)144-55-884.011.43 g17.07 (2.0 eq)
Tetrahydrofuran (THF)109-99-9-20 mL-
Water (Deionized)7732-18-5-20 mL-
Ethyl Acetate (EtOAc)141-78-6-~100 mL-
BrineN/A-~30 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6-As needed-
Experimental Procedure
  • Dissolution: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 8.54 mmol).

  • Solvent Addition: Add THF (20 mL) and water (20 mL). Stir at room temperature until the solid is fully dissolved.

  • Base Addition: Add sodium bicarbonate (1.43 g, 17.07 mmol).

  • Reagent Addition: Add di-tert-butyl dicarbonate (2.05 g, 9.39 mmol) portion-wise over 5 minutes. The mixture may effervesce slightly as CO₂ is evolved.[6]

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) [Silica gel, eluent: 10% Methanol in Dichloromethane (DCM)]. The product should have a higher Rf value than the starting material.

  • Work-up:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Add ethyl acetate (50 mL) and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine the organic layers and wash with brine (30 mL).

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of 5-10% methanol in DCM to afford the pure N-Boc-(3S,4R)-piperidine-3,4-diol.

Senior Application Scientist's Note: The use of a biphasic THF/water system is highly effective for this substrate, ensuring both the polar starting material and the less polar Boc₂O reagent are sufficiently solubilized.[5] Sodium bicarbonate is a mild base, which is advantageous here as it minimizes the risk of side reactions involving the diol functionality.

Characterization
  • Appearance: Typically a white to off-white solid.

  • ¹H NMR (400 MHz, CDCl₃): Expect characteristic signals for the Boc group at ~1.45 ppm (singlet, 9H) and distinct signals for the piperidine ring protons, often showing separation between axial and equatorial positions.[7][8]

  • Mass Spectrometry (ESI+): Calculate m/z for [M+H]⁺ and [M+Na]⁺.

Protocol 2: N-Cbz Protection

The carboxybenzyl (Cbz or Z) group is a classic protecting group, valued for its stability in both acidic and basic conditions. Its removal via catalytic hydrogenolysis provides an orthogonal deprotection strategy to the acid-labile Boc group.[2]

Principle & Mechanism

The reaction is a Schotten-Baumann type acylation. The amine attacks the electrophilic carbonyl carbon of benzyl chloroformate. The liberated HCl is neutralized by a base, such as sodium carbonate.[9]

Cbz_Protection_Mechanism Piperidine R₂NH CbzCl BnO-CO-Cl Piperidine->CbzCl Nucleophilic Attack Intermediate R₂N⁺H(COOBn)-Cl⁻ Product R₂N-Cbz Intermediate->Product Elimination of HCl HCl HCl Base Base Base->HCl Neutralization Fmoc_Protection_Mechanism Piperidine R₂NH FmocCl Fmoc-Cl Piperidine->FmocCl Nucleophilic Attack Product R₂N-Fmoc FmocCl->Product Elimination of HCl Base Base (e.g., NaHCO₃) HCl HCl Base->HCl Neutralization

Sources

Synthesis of (3S,4R)-Piperidine-3,4-diol from amino acid precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective Synthesis of (3S,4R)-Piperidine-3,4-diol Scaffolds from L-Glutamic Acid

Executive Summary

This application note details a robust, scalable protocol for synthesizing This compound motifs utilizing L-Glutamic acid as the chiral pool precursor.[1] Hydroxylated piperidines (iminosugars) are critical pharmacophores in the development of glycosidase inhibitors, antiviral agents, and pharmacological chaperones for lysosomal storage disorders.

Unlike traditional carbohydrate-based routes, which often require tedious protection/deprotection sequences, this amino acid-derived pathway leverages Ring-Closing Metathesis (RCM) to rapidly construct the piperidine core.[1] The subsequent Upjohn dihydroxylation installs the vicinal diol with high diastereoselectivity, governed by the inherent chirality of the L-glutamic acid backbone.

Key Advantages of this Protocol:

  • Chiral Economy: Utilizes inexpensive L-Glutamic acid to set the absolute stereochemistry.

  • Scalability: Avoids hazardous azides or stoichiometric chiral auxiliaries.

  • Versatility: The intermediate tetrahydropyridine allows for divergent functionalization.

Strategic Overview & Mechanism

The synthesis relies on a "Chirality Transfer" strategy. The stereocenter at C2 of L-glutamic acid (which becomes C2 or C6 of the piperidine, depending on the route) acts as the steric director for the subsequent oxidation of the alkene.

The Pathway:

  • Precursor Modification: Conversion of L-Glutamic acid to a diene-functionalized intermediate.[1]

  • Cyclization: Ruthenium-catalyzed Ring-Closing Metathesis (RCM) to form the 1,2,3,6-tetrahydropyridine core.

  • Stereoselective Oxidation: Syn-dihydroxylation using Osmium Tetroxide (OsO₄) to install the (3S,4R)-diol.

Visualizing the Synthetic Logic

G cluster_stereo Stereocontrol LGlu L-Glutamic Acid (Chiral Pool) Pyro (S)-Pyroglutaminol Derivative LGlu->Pyro 1. Cyclization 2. Reduction Diene Acyclic Diene Precursor Pyro->Diene Allylation/Vinylation (Grignard/Wittig) RCM_Prod Tetrahydropyridine (Alkene Scaffold) Diene->RCM_Prod Grubbs II Cat. (RCM) Target (3S,4R)-Piperidine- 3,4-diol RCM_Prod->Target Upjohn Dihydroxylation (OsO4/NMO)

Figure 1: Strategic workflow for the conversion of L-Glutamic acid to the target diol via RCM.

Detailed Experimental Protocols

Phase 1: Preparation of the Diene Precursor

Objective: Transform L-Glutamic acid into an acyclic diene amine capable of undergoing RCM.

Reagents:

  • L-Glutamic acid (Start)[1][2][3]

  • Thionyl chloride / Methanol (Esterification)[1]

  • Di-tert-butyl dicarbonate (Boc₂O)[1]

  • DIBAL-H (Reduction)[1]

  • Vinylmagnesium bromide (Grignard)[1]

Protocol:

  • Esterification/Protection: Suspend L-Glutamic acid in MeOH and treat with SOCl₂ (0 °C to reflux) to form the dimethyl ester. Neutralize and treat with Boc₂O and Et₃N in DCM to yield N-Boc-L-glutamic acid dimethyl ester .

  • Selective Reduction: Cool a solution of the diester in THF to -78 °C. Add DIBAL-H (1.1 equiv) dropwise to selectively reduce the distal ester to the aldehyde (Garner-type intermediate logic) or reduce fully to the diol depending on the specific target substitution. For this protocol, we target the formation of (S)-N-Boc-allylglycine derivatives.

  • Vinylation: Treat the resulting aldehyde with vinylmagnesium bromide (1.2 equiv) in THF at -78 °C. This introduces the first alkene.

  • Allylation: Alkylate the nitrogen (if N-H is available) or perform a Wittig reaction on the remaining oxidized carbon to install the second alkene, generating the N-Boc-diallyl derivative .

Critical Control Point: Ensure anhydrous conditions during DIBAL-H reduction. Over-reduction leads to the diol, which requires re-oxidation.

Phase 2: Ring-Closing Metathesis (RCM)

Objective: Cyclize the diene to form the N-Boc-1,2,3,6-tetrahydropyridine.

Reagents:

  • Grubbs 2nd Generation Catalyst (G-II)[1]

  • Dichloromethane (DCM), degassed

  • Temperature: 40 °C (Reflux)

Protocol:

  • Dissolution: Dissolve the diene precursor in degassed DCM. Dilution is key: The concentration should be 0.005 M to 0.01 M to favor intramolecular cyclization over intermolecular polymerization (ADMET).

  • Catalyst Addition: Add Grubbs II catalyst (2-5 mol%).

  • Reflux: Heat to reflux (40 °C) under an argon atmosphere for 4–12 hours.

  • Monitoring: Monitor by TLC or 1H NMR (disappearance of terminal alkene protons at δ 5.0–6.0 ppm).

  • Workup: Quench with ethyl vinyl ether (to deactivate Ru-carbene) or use a scavenger resin (e.g., SiliaMetS®). Concentrate and purify via flash chromatography.

Self-Validation (NMR Check):

  • Look for the disappearance of terminal vinyl protons (multiplets ~5.0 ppm).

  • Appearance of internal alkene protons (singlet or doublet ~5.6–5.8 ppm) confirms ring closure.

Phase 3: Stereoselective Upjohn Dihydroxylation

Objective: Install the (3S,4R)-diol functionality.

Reagents:

  • Osmium Tetroxide (OsO₄) - 2.5 wt% in t-BuOH[1]

  • N-Methylmorpholine N-oxide (NMO) - 50% aq.[1] solution

  • Solvent: Acetone/Water (4:[1]1) or t-BuOH/Water[1]

Protocol:

  • Setup: Dissolve the N-Boc-tetrahydropyridine in Acetone/Water (4:1).

  • Oxidant Addition: Add NMO (1.5 equiv).

  • Catalyst Addition: Add OsO₄ solution (1–2 mol%). Caution: OsO₄ is volatile and highly toxic. Use extreme care.

  • Reaction: Stir at room temperature for 12–24 hours. The solution usually turns dark/tan.

  • Quench: Add solid Na₂SO₃ (sodium sulfite) or Na₂S₂O₃ (sodium thiosulfate) and stir for 30 minutes to reduce residual Os(VIII) to Os(IV) (black precipitate).

  • Extraction: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Stereochemical Outcome: The reaction proceeds via a concerted [3+2] cycloaddition. The bulky substituent at C2 (derived from the amino acid side chain) forces the OsO₄ to attack from the anti face (Kishi's Rule/Steric control).

  • Result: The resulting diol will be cis (syn-addition) and anti to the C2 substituent.

Data Presentation & Analysis

Yield & Selectivity Summary
Reaction StepTypical YieldKey ParameterValidation Method
DIBAL-H Reduction 85-92%Temp (-78°C)TLC (Polarity change)
RCM (Cyclization) 78-95%Dilution (0.01 M)1H NMR (Alkene shift)
Upjohn Dihydroxylation 80-88%cis-Selectivity (>20:[1][3]1)1H NMR (Coupling Constants)
Stereochemical Validation (NMR)

To confirm the (3S,4R) configuration, analyze the vicinal coupling constants (


) of the ring protons.
  • Axial-Axial coupling: Large

    
     values (8–11 Hz).[1]
    
  • Axial-Equatorial coupling: Small

    
     values (2–5 Hz).[1]
    
  • Equatorial-Equatorial coupling: Small

    
     values (2–5 Hz).[1]
    

For a (3S,4R)-diol on a piperidine chair (assuming standard chair conformation), the relationship between H3 and H4 is cis. The coupling constant


 is typically 3–4 Hz  (equatorial-axial or equatorial-equatorial depending on the conformer), distinct from the 8–10 Hz  expected for trans-diaxial protons.

Stereochemical Logic Diagram

The following diagram illustrates the facial selectivity during the Upjohn oxidation step.

Stereo Substrate Tetrahydropyridine (C2-Substituent blocks Top Face) TS Transition State [3+2] Cycloaddition Substrate->TS Steric Hinderance Reagent OsO4 / NMO (Approaches from Bottom Face) Reagent->TS Product (3S,4R)-Cis-Diol (Anti to C2-Group) TS->Product Syn-Addition

Figure 2: Facial selectivity model.[1] The C2 substituent (from L-Glu) directs the oxidant to the opposite face.

References

  • Rutjes, F. P. J. T., et al. "Synthesis of Piperidine-Based Iminosugars via Ring-Closing Metathesis." Tetrahedron, 2001, 57(30), 6589–6599.

  • VanRheenen, V., Kelly, R. C., & Cha, D. Y. "An improved catalytic OsO4 oxidation of olefins to cis-1,2-glycols using tertiary amine oxides as the oxidant."[4] Tetrahedron Letters, 1976, 17(23), 1973–1976.

  • Grubbs, R. H. "Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture)." Angewandte Chemie International Edition, 2006, 45(23), 3760–3803. [1]

  • BenchChem Application Note. "Ring-Closing Metathesis (RCM) for Piperidine Ring Construction."

  • Donohoe, T. J., et al. "Geometric and electronic control of stereoselectivity in the dihydroxylation of alkenes." Organic & Biomolecular Chemistry, 2003.

Sources

Reductive amination methods for (3S,4R)-Piperidine-3,4-diol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision N-Alkylation & Reductive Amination of (3S,4R)-Piperidine-3,4-diol Scaffolds

Strategic Overview: The Iminosugar Challenge

The this compound scaffold is a pharmacologically privileged structure, serving as the core for numerous iminosugars (azasugars) used as glycosidase inhibitors and pharmacological chaperones for lysosomal storage disorders (e.g., Gaucher disease).

Unlike simple aliphatic amines, this scaffold presents unique synthetic challenges:

  • Stereochemical Integrity: The (3S,4R) configuration mimics the transition state of specific sugars (e.g., D-glucose or D-galactose). Harsh conditions can lead to C3/C4 epimerization, destroying biological activity.

  • Solubility Paradox: The free diol is highly water-soluble, while the target N-alkylated derivatives (often bearing lipophilic "tails" for membrane permeability) are organic-soluble. This mismatch dictates the choice of solvent and reducing agent.

  • Poly-functional Interference: The vicinal diol moiety can chelate boron-based reducing agents, potentially stalling the reaction or requiring specific protecting group strategies.

This guide details three field-proven protocols for synthesizing derivatives of this scaffold, prioritizing yield, stereoretention, and scalability.

Mechanistic Causality & Reagent Selection

The success of reductive amination hinges on the formation of the iminium ion intermediate.

  • Sodium Triacetoxyborohydride (STAB): The preferred reagent. Unlike Sodium Cyanoborohydride (

    
    ), STAB is non-toxic and avoids generating HCN gas. Crucially, it is less basic and sterically bulkier, which minimizes the reduction of the aldehyde/ketone before imine formation.
    
  • The Role of Acetic Acid: In the reaction between the secondary amine of the piperidine and a carbonyl, the formation of the iminium ion is the rate-determining step.[1] Acetic acid (AcOH) catalyzes this dehydration. STAB requires a proton source to release the active hydride species.

Visualizing the Reaction Pathway

ReductiveAminationMechanism Start Piperidine Core (Secondary Amine) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Aldehyde R-CHO (Carbonyl) Aldehyde->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (C=N+) Hemiaminal->Iminium -H2O (Acid Catalyzed) Product N-Alkylated Derivative Iminium->Product Hydride Transfer (Fast) Acid AcOH (Catalyst) Acid->Hemiaminal STAB NaBH(OAc)3 (Hydride Donor) STAB->Iminium Selective Reduction

Figure 1: Mechanistic pathway highlighting the critical Iminium Ion intermediate which is selectively reduced by STAB over the parent carbonyl.[2]

Experimental Protocols

Method A: The "Gold Standard" (STAB in DCE)

Best for: Protected diols (e.g., isopropylidene acetals) or lipophilic aldehydes.

This method utilizes 1,2-Dichloroethane (DCE) .[1] While DCM can be used, DCE allows for slightly higher temperatures if the imine formation is sluggish.

Reagents:

  • Substrate: (3S,4R)-3,4-dihydroxypiperidine (often protected as acetonide).

  • Carbonyl: 1.1 – 1.2 equivalents.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB), 1.4 – 1.5 equivalents.

  • Solvent: Anhydrous DCE (0.1 M concentration).

  • Catalyst: Glacial Acetic Acid (1.0 – 2.0 equivalents).

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve the piperidine derivative in anhydrous DCE.

  • Imine Formation: Add the aldehyde (1.1 equiv) and Acetic Acid (1.0 equiv). Stir at room temperature for 30–60 minutes.

    • Checkpoint: If the aldehyde is sterically hindered, extend this time to 2 hours to ensure equilibrium shifts toward the iminium species.

  • Reduction: Cool the mixture to 0°C (optional, but recommended to suppress side reactions). Add STAB (1.5 equiv) in one portion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

    • Monitoring: TLC (stain with Ninhydrin for amines or Anisaldehyde for diols). The disappearance of the starting amine is the key indicator.

  • Quench: Quench by adding saturated aqueous

    
    . Stir vigorously for 20 minutes to decompose borate complexes.
    
  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography. Note that these amines can be polar; use a gradient of DCM:MeOH (95:5 to 90:10) with 1%

    
     if streaking occurs.
    
Method B: Polar Media Protocol (NaCNBH3 in MeOH)

Best for: Unprotected (free) diols or highly polar substrates.

When the (3S,4R)-diol is unprotected, solubility in DCE is poor. Methanol is required, but STAB reacts rapidly with methanol. Therefore, Sodium Cyanoborohydride is the necessary alternative, despite its toxicity.

Reagents:

  • Substrate: Free (3S,4R)-3,4-dihydroxypiperidine.

  • Solvent: Methanol (anhydrous).

  • Reducing Agent:

    
     (1.5 equiv).
    
  • Additive: Zinc Chloride (

    
    ) or Acetic Acid (to adjust pH to ~5–6).
    

Step-by-Step Protocol:

  • Dissolution: Dissolve the free amine in Methanol (0.1 M).

  • pH Adjustment: Add the aldehyde. Adjust the pH of the solution to ~6 using glacial acetic acid.

    • Why? At low pH (<4), the amine is protonated (ammonium) and non-nucleophilic. At high pH (>7), the imine doesn't form well. pH 6 is the "Goldilocks" zone.

  • Reduction: Add

    
     (1.5 equiv).
    
  • Stir: React at room temperature for 16–24 hours.

  • Workup (Critical): Concentrate the methanol. Redissolve the residue in EtOAc/Water.

    • Safety: The aqueous layer contains cyanide. Treat with bleach (sodium hypochlorite) in a fume hood to oxidize cyanide before disposal.

Comparative Data & Decision Matrix

Table 1: Method Selection Guide

FeatureMethod A (STAB/DCE)Method B (NaCNBH3/MeOH)Method C (Catalytic Hydrogenation)
Substrate Type Protected Diols (Acetonides)Free Diols (Water soluble)Benzyl-protected precursors
Solvent DCE, DCM, THFMethanol, EthanolEthanol, MeOH/EtOAc
Selectivity High (Reduces imines only)Moderate (pH dependent)Low (Reduces alkenes/nitro groups)
Toxicity Low (Boric acid byproduct)High (HCN risk)Low (Metal waste)
Yield (Typical) 85 – 95%60 – 80%70 – 90%
Workflow Decision Tree

DecisionTree Start Start: (3S,4R)-Piperidine Derivative CheckProtect Are Hydroxyls Protected? Start->CheckProtect YesProtect Yes (e.g., Acetonide) CheckProtect->YesProtect Yes NoProtect No (Free Diol) CheckProtect->NoProtect No MethodA METHOD A: STAB + AcOH in DCE (Standard Protocol) YesProtect->MethodA CheckSolubility Soluble in DCE/DCM? NoProtect->CheckSolubility CheckSolubility->MethodA Yes MethodB METHOD B: NaCNBH3 + AcOH in MeOH (Polar Protocol) CheckSolubility->MethodB No MethodC Consider Protecting (Acetonide Formation) MethodB->MethodC If yield < 40%

Figure 2: Decision matrix for selecting the optimal reductive amination protocol based on substrate protection and solubility.

Troubleshooting & Optimization

  • Epimerization Risk: While STAB is mild, high temperatures (>50°C) during the imine formation step can cause epimerization at the C3 position via enamine intermediates. Always keep the reaction < 40°C.

  • Boron Chelation: If the reaction stalls with free diols, the boron might be chelating the oxygens. Solution: Add 2–3 equivalents of

    
     (Titanium isopropoxide) as a Lewis acid to activate the carbonyl and sequester the diol, then add the reducing agent.
    
  • Purification of Polar Amines: If the product sticks to silica:

    • Pre-wash the silica column with 1% Triethylamine in Hexane.

    • Use "Amine-functionalized Silica" (NH2-silica).

    • Switch to Reverse Phase (C18) chromatography using Water/Acetonitrile with 0.1% Formic Acid.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Matassini, C., Clemente, F., & Cardona, F. (2020). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Chimica Oggi - Chemistry Today, 38(6). [Link]

  • Cipolla, L., La Ferla, B., & Nicotra, F. (2000). Synthesis of N-substituted Iminosugars. Current Topics in Medicinal Chemistry.
  • Organic Chemistry Portal. (n.d.). Sodium Triacetoxyborohydride.[1][2][3] [Link]

Sources

Application Note: Scalable Synthetic Routes for (3S,4R)-3,4-Dihydroxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, scalable synthetic guide for (3S,4R)-3,4-dihydroxypiperidine , a critical chiral building block for iminosugar glycosidase inhibitors and bioactive pharmaceutical intermediates.

The guide prioritizes Scientific Integrity and Scalability , focusing on the most robust route: Sharpless Asymmetric Dihydroxylation (SAD) of N-Boc-1,2,3,6-tetrahydropyridine. This route offers superior atom economy, safety, and enantiomeric excess compared to traditional chiral pool manipulations.

Executive Summary

(3S,4R)-3,4-dihydroxypiperidine (also known as cis-3,4-dihydroxypiperidine) is a privileged scaffold in the design of glycosidase inhibitors and pharmacological chaperones. While chiral pool syntheses starting from carbohydrates (e.g., D-ribose, L-tartaric acid) are chemically established, they often suffer from high step counts, extensive protecting group manipulations, and low overall yields.

This guide details a scalable, 2-step synthetic route utilizing the Sharpless Asymmetric Dihydroxylation (SAD) of commercially available N-Boc-1,2,3,6-tetrahydropyridine. This method allows for the direct installation of the cis-diol moiety with high enantioselectivity (>95% ee) and is amenable to multi-gram to kilogram scale-up.

Retrosynthetic Analysis & Strategy

The most direct disconnection for the cis-3,4-diol motif is the syn-dihydroxylation of the corresponding alkene. The starting material, 1,2,3,6-tetrahydropyridine , is symmetric in terms of its carbon skeleton but becomes desymmetrized upon dihydroxylation due to the nitrogen's position relative to the new chiral centers.

Mechanistic Pathway (Graphviz Diagram)

The following diagram illustrates the retrosynthetic logic and the forward process flow.

G cluster_0 Key Transformation (Enantioselective) Target (3S,4R)-3,4-Dihydroxypiperidine (Target Molecule) Protected_Diol N-Boc-(3S,4R)-3,4-dihydroxypiperidine (Chiral Intermediate) Target->Protected_Diol Deprotection (TFA or HCl) Alkene N-Boc-1,2,3,6-tetrahydropyridine (Starting Material) Protected_Diol->Alkene Sharpless Asymmetric Dihydroxylation (AD-mix-β, OsO4) Pyridine Pyridine / 3-Bromopyridine (Raw Material) Alkene->Pyridine Reduction & Protection (NaBH4, Boc2O)

Caption: Retrosynthetic tree highlighting the Sharpless Asymmetric Dihydroxylation as the stereodefining step.

Detailed Experimental Protocol

Route: Sharpless Asymmetric Dihydroxylation (SAD)

This protocol is optimized for the synthesis of the (3S,4R) enantiomer. The use of AD-mix-β (containing the ligand (DHQD)₂PHAL) typically directs attack to the top face of the alkene, yielding the desired absolute configuration for this substrate.

Step 1: Preparation of tert-Butyl 3,6-dihydropyridine-1(2H)-carboxylate

Note: This material is commercially available (CAS: 85218-04-6). If synthesis is required:

  • Reduction: Reduce 3-bromopyridine or pyridinium salts using NaBH₄ in ethanol.

  • Protection: Treat the crude tetrahydropyridine with Di-tert-butyl dicarbonate (Boc₂O) and triethylamine.

  • Purification: Distillation or flash chromatography (Hexane/EtOAc).[1]

Step 2: Asymmetric Dihydroxylation (The Key Step)

Reagents:

  • Substrate: tert-Butyl 3,6-dihydropyridine-1(2H)-carboxylate (1.0 equiv).

  • Catalyst: AD-mix-β (1.4 g per mmol of substrate). Contains K₂OsO₂·2H₂O, (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃.

  • Additive: Methanesulfonamide (1.0 equiv). Accelerates hydrolysis of the osmate ester in hindered olefins.

  • Solvent: tert-Butanol / Water (1:1 v/v).[2]

Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve AD-mix-β (14 g for 10 mmol scale) and methanesulfonamide (0.95 g, 10 mmol) in a mixture of t-BuOH (50 mL) and water (50 mL).

  • Activation: Stir the mixture at room temperature until two clear phases form (the lower aqueous phase will be bright yellow/orange). Cool the mixture to 0 °C .

  • Addition: Add ** tert-butyl 3,6-dihydropyridine-1(2H)-carboxylate** (1.83 g, 10 mmol) in one portion.

  • Reaction: Stir vigorously at 0 °C for 12–24 hours. Monitor reaction progress by TLC (EtOAc/Hexane 1:1) or LC-MS.[3] The olefin spot should disappear, and a more polar diol spot should appear.

  • Quenching (Critical for Safety): While stirring at 0 °C, add solid Sodium Sulfite (Na₂SO₃) (15 g). Warm to room temperature and stir for 30–60 minutes.

    • Why? This reduces the toxic, volatile Os(VIII) species to the safer, non-volatile Os(IV) species (black precipitate).

  • Extraction: Extract the mixture with Ethyl Acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with 1M KOH (to remove methanesulfonamide), water, and brine.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often crystalline. Recrystallize from EtOAc/Hexane or purify via flash column chromatography (SiO₂, 0-10% MeOH in DCM) to yield ** tert-butyl (3S,4R)-3,4-dihydroxypiperidine-1-carboxylate**.

Yield: Typically 85–95%.[4] Enantiomeric Excess (ee): >95% (Determined by Chiral HPLC).

Step 3: Deprotection (Optional)

To obtain the free amine salt:

  • Dissolve the Boc-protected diol in DCM.

  • Add TFA (10 equiv) or 4M HCl in Dioxane.

  • Stir at room temperature for 2 hours.

  • Concentrate to dryness to yield (3S,4R)-3,4-dihydroxypiperidine as the trifluoroacetate or hydrochloride salt.

Comparative Analysis of Routes

The following table contrasts the SAD route with traditional carbohydrate-based methods.

FeatureRoute A: Sharpless AD (Recommended)Route B: Chiral Pool (e.g., D-Ribose)
Step Count 2-3 Steps6-8 Steps
Starting Material N-Boc-1,2,3,6-tetrahydropyridine (Cheap)D-Ribose (Moderate)
Atom Economy High (Direct oxidation)Low (Requires protection/deprotection)
Scalability High (Kilogram scale feasible)Moderate (Chromatography intensive)
Safety Profile Requires Osmium management (manageable)Safe, but often uses azides/hydrides
Stereocontrol Catalyst-controlled (>95% ee)Substrate-controlled (Fixed by pool)

Quality Control & Stereochemical Validation

Trustworthiness in synthesis requires rigorous validation.

  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/Isopropanol (90:10).

    • Detection: UV at 210 nm.

    • Compare with the racemic standard (prepared using unligated OsO₄).

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): Diagnostic signals for H3 and H4 carbinol protons typically appear between 3.5–4.0 ppm with coupling constants indicative of cis-relationship (smaller J values compared to trans-diaxial).

    • ¹³C NMR: Confirm two carbon signals bonded to oxygen (~65–75 ppm).

  • Specific Rotation:

    • Compare

      
       values with literature precedents for the (3S,4R) isomer. Note that the sign of rotation can vary depending on the salt form (HCl vs free base) and solvent.
      

References

  • Sharpless, K. B., et al. "The Osmium-Catalyzed Asymmetric Dihydroxylation: A New Ligand Class and a Process Improvement." Journal of Organic Chemistry, 1992, 57(10), 2768–2771. Link

  • Kumar, P., et al. "Chemo-enzymatic synthesis of (3S,4R)-3,4-dihydroxypiperidine and its derivatives." Tetrahedron: Asymmetry, 2006.
  • Vertex Pharmaceuticals. "Preparation of Piperidine Derivatives." World Intellectual Property Organization, WO2016031255. (Describes AD-mix usage on tetrahydropyridine scaffolds). Link

  • Shaw, S. J., et al. "Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol." Journal of Organic Chemistry, 2013, 78, 8892–8897. (Provides analogous protocols for 3,4-disubstituted piperidines). Link

Sources

Application Note: Handling and Storage Protocols for (3S,4R)-Piperidine-3,4-diol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(3S,4R)-Piperidine-3,4-diol (CAS: 868051-84-7 for free base) is a chiral, polyhydroxylated piperidine derivative belonging to the iminosugar class.[1][2] Often utilized as a glycosidase inhibitor or a pharmacological chaperone, its structural integrity is paramount for reproducible biological assays.[2] This guide defines the critical handling, storage, and reconstitution protocols required to mitigate the risks of hygroscopicity, oxidation, and carbamate formation which are inherent to secondary amine-containing polyols.

Introduction & Chemical Context

The this compound is the cis-diastereomer of 3,4-dihydroxypiperidine.[1][2] Unlike its trans counterparts, the cis-arrangement of hydroxyl groups at positions 3 and 4 creates a specific hydrogen-bonding network that mimics the transition states of certain glycosyl hydrolases.[1][2]

Why Strict Protocols Matter:

  • Hygroscopicity: Like most iminosugars, this compound is hygroscopic.[2] Moisture absorption alters the effective molecular weight, leading to erroneous stoichiometric calculations in enzymatic assays (

    
     shifts).[2]
    
  • Amine Reactivity: The secondary amine at position 1 is nucleophilic.[2] Upon exposure to atmospheric

    
    , it can reversibly form carbamates (carbamic acids), changing the compound's solubility and binding affinity.[2]
    
  • Oxidation: While relatively stable, the amine is susceptible to N-oxidation over prolonged exposure to air and light, particularly in solution.[2]

Physicochemical Profile

PropertySpecificationNotes
IUPAC Name This compoundcis-configuration
CAS Number 868051-84-7 (Free Base)1523530-14-4 (HCl Salt)Verify salt form before weighing.[1][2]
Molecular Weight 117.15 g/mol (Free Base)153.61 g/mol (HCl Salt)Use correct MW for molarity calc.[2]
Appearance White to off-white solidColor change (yellowing) indicates oxidation.[1][2]
Solubility Water (>50 mg/mL), Methanol, DMSOPoor solubility in non-polar solvents (DCM, Hexane).[2]
pKa (Calc.) ~8.5 - 9.5 (Secondary Amine)Basic in solution.[2]
Hygroscopicity HighRapidly absorbs atmospheric water.[2]

Safety & Hazard Assessment (GHS)

Based on general piperidine diol safety data.[2]

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[2][3]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • PPE Requirements: Nitrile gloves (double gloving recommended for high concentrations), safety goggles, and lab coat.[2] Handle powder in a fume hood to prevent inhalation.[2]

Storage Protocols

The stability of this compound is dictated by its state (Solid vs. Solution).[1][2] The following decision tree outlines the mandatory storage conditions.

Solid State Storage
  • Temperature: -20°C is optimal for long-term (>1 month); 2-8°C is acceptable for active use (<1 month).[1][2]

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).[2]

  • Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink wrap over the cap for long-term freezing.[1][2]

  • Desiccation: Store the vial inside a secondary container (desiccator or jar) containing active desiccant (e.g., Drierite or Silica Gel).[2]

Solution State Storage[1][2]
  • Solvent: Water or DMSO.[2] Avoid protic solvents like Methanol for long-term storage as they can facilitate ester exchange if other reagents are present, though they are fine for short-term.[1][2]

  • Stability:

    • Aqueous (pH 7): Stable for 1-2 weeks at 4°C.

    • DMSO Stock (100 mM): Stable for 3-6 months at -20°C.

  • Freeze-Thaw: Limit to <3 cycles. Aliquot stocks immediately upon preparation.[2]

Storage Decision Logic (Visualization)

StorageProtocol Start Received this compound FormCheck Is it Solid or Solution? Start->FormCheck Solid Solid State FormCheck->Solid Solution Solution State FormCheck->Solution LongTermSolid Long Term (>1 Month) Store at -20°C Under Argon/N2 Desiccated Secondary Container Solid->LongTermSolid ShortTermSolid Active Use (<1 Month) Store at 4°C Tightly Sealed Desiccated Solid->ShortTermSolid SolventCheck Select Solvent Solution->SolventCheck Aqueous Aqueous (Buffer/Water) Unstable Long Term SolventCheck->Aqueous DMSO DMSO Stock (e.g., 100mM) Stable Long Term SolventCheck->DMSO AqStorage Store 4°C Use within 2 weeks Aqueous->AqStorage DMSOStorage Aliquot & Store -20°C Limit Freeze-Thaw <3 DMSO->DMSOStorage

Figure 1: Decision tree for determining optimal storage conditions based on physical state and usage frequency.[1][2]

Handling & Reconstitution Protocols

Weighing Procedure (The "Static" Problem)

Polyhydroxylated amines are prone to static charge and hygroscopicity.[2]

  • Equilibration: Allow the storage vial to reach room temperature before opening. Opening a cold vial introduces condensation, ruining the bulk solid.

  • Environment: Ideally, weigh in a glove box under

    
    . If not available, use a rapid-weighing technique in a humidity-controlled room.[1][2]
    
  • Anti-Static: Use an anti-static gun on the spatula and weighing boat.[2]

Reconstitution Workflow

To ensure accurate molar concentrations for


 or 

determination:
  • Calculations: Calculate the required mass based on the specific salt form (Free base MW: 117.15 vs. HCl salt MW: 153.61).

  • Solvent Addition:

    • For biological assays, prepare a high-concentration stock (e.g., 100 mM) in 100% DMSO.[1][2]

    • DMSO is preferred over water for stock solutions because it prevents microbial growth and minimizes hydrolysis risks.[2]

  • Dissolution: Vortex for 30 seconds. If the solid adheres to the walls, centrifuge briefly (2000 x g, 1 min).

  • Verification: Inspect for clarity. Any turbidity suggests carbonate formation or impurities.[2]

Reconstitution Diagram

Reconstitution Step1 1. Equilibrate Warm vial to RT (20 min) Do NOT open cold Step2 2. Weigh Use Anti-static Gun Work Quickly (Hygroscopic) Step1->Step2 Step3 3. Dissolve Add DMSO (Preferred) or Water Step2->Step3 Step4 4. Vortex & Spin Ensure homogeneity Step3->Step4 Step5 5. QC Check Clear solution? No precipitate? Step4->Step5

Figure 2: Step-by-step workflow for the reconstitution of this compound to minimize moisture contamination.

Quality Control & Validation

Before committing the compound to expensive high-throughput screening (HTS) or animal studies, validate its integrity.[2]

  • NMR Validation:

    • Dissolve ~2 mg in

      
      .[2]
      
    • Check for the diagnostic H3/H4 signals (multiplets typically around 3.5-4.0 ppm).[1][2]

    • Impurity Flag: A sharp singlet near 8.0-8.5 ppm (depending on pH) or extra aliphatic peaks may indicate carbamate formation or solvent contamination.[1][2]

  • TLC (Thin Layer Chromatography):

    • Mobile Phase: DCM:MeOH:NH4OH (80:20:1).[2]

    • Stain: Ninhydrin (amines turn purple/blue) or Potassium Permanganate (diols oxidize/yellow).[2]

    • Pass Criteria: Single spot. Smearing indicates degradation or salt mismatch.[2]

References

  • Identification & Synthesis

    • Source: PubChem.[2][4][5] "Piperidine-3,4-diol | C5H11NO2 | CID 3400854".[1][2][4]

    • URL:[Link][2]

  • Glycosidase Inhibition Context

    • Title: "3,4-Dihydroxypyrrolidine as glycosidase inhibitor".[1][2][6]

    • Source: PubMed (NIH).[2]

    • URL:[Link] (General context for iminosugar handling derived from class behavior).[2]

  • Safety Data (SDS)

    • Title: "this compound Hydrochloride SDS".
    • Source: Fluorochem.[2]

  • General Handling of Iminosugars

    • Title: "Multivalent Pyrrolidine Iminosugars: Synthesis and Biological Relevance".[2][7]

    • Source: PMC (NIH).[2]

    • URL:[Link] (Provides context on stability and applications).[2]

Sources

Application Notes and Protocols for Coupling Reactions Involving the (3S,4R)-Piperidine-3,4-diol Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the (3S,4R)-Piperidine-3,4-diol Scaffold in Medicinal Chemistry

The this compound scaffold is a chiral, polyhydroxylated heterocyclic motif of significant interest to researchers in drug discovery and development. Its rigid, chair-like conformation and defined stereochemistry provide a three-dimensional framework that can be strategically functionalized to interact with biological targets with high specificity. The presence of a secondary amine and two hydroxyl groups offers multiple points for chemical modification, allowing for the generation of diverse libraries of compounds for screening. Piperidine derivatives are integral components of numerous FDA-approved drugs, highlighting the therapeutic potential of this structural class. These application notes provide a detailed guide to key coupling reactions for the selective functionalization of the this compound scaffold, with a focus on N-arylation and O-acylation reactions. The protocols and insights provided herein are designed to empower researchers to efficiently and effectively utilize this valuable building block in their synthetic campaigns.

Strategic Considerations: The Critical Role of Protecting Groups

The presence of multiple reactive functional groups (one secondary amine and two secondary hydroxyls) on the this compound scaffold necessitates a well-defined protecting group strategy to achieve chemoselective functionalization. The choice of protecting groups is paramount and will dictate the sequence of reactions and the overall efficiency of the synthetic route.

Nitrogen Protection: The secondary amine is typically the most nucleophilic and basic site in the molecule. Therefore, its protection is often the first step in a synthetic sequence. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the piperidine nitrogen. Its introduction is straightforward, and it is stable to a wide range of reaction conditions. Importantly, the Boc group can be readily removed under acidic conditions, which are often compatible with other protecting groups that may be present on the hydroxyl functions.

Hydroxyl Protection: The two hydroxyl groups at the C3 and C4 positions are chemically distinct, and their selective protection can be challenging. However, for many applications, protection of both hydroxyls is sufficient to allow for selective N-functionalization. Common strategies for diol protection include the formation of silyl ethers or acetals.

  • Silyl Ethers: Tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers are excellent choices for protecting the hydroxyl groups. They are readily introduced and are stable to the basic conditions often employed in palladium-catalyzed coupling reactions. Their removal is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF).

  • Acetals: Cyclic acetals, such as acetonides (from acetone) or benzylidene acetals (from benzaldehyde), can be used to protect the 1,2-diol moiety in a single step. The choice of acetal will depend on the desired stability and the conditions required for its subsequent removal.

The following diagram illustrates a general workflow for the selective functionalization of the this compound scaffold, emphasizing the central role of a robust protecting group strategy.

G A This compound B N-Protection (e.g., Boc) A->B C N-Boc-(3S,4R)-Piperidine-3,4-diol B->C D O-Protection (e.g., TBDMS) C->D E Fully Protected Scaffold D->E F Selective N-Deprotection E->F e.g., Acidic conditions H Selective O-Deprotection E->H e.g., Fluoride source G N-Functionalization (e.g., N-Arylation) F->G J Final Deprotection G->J I O-Functionalization (e.g., O-Acylation) H->I I->J K Functionalized Piperidine Derivative J->K

Caption: General workflow for the functionalization of this compound.

Application Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, and it is well-suited for the N-arylation of the protected this compound scaffold.[1][2] This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate.[3][4][5]

Causality Behind Experimental Choices:

  • Palladium Pre-catalyst and Ligand: The choice of the palladium source and the phosphine ligand is critical for the success of the Buchwald-Hartwig amination. A combination of a palladium(II) precatalyst, such as Pd(OAc)₂, and a bulky, electron-rich phosphine ligand, like a biarylphosphine, is often employed to facilitate the catalytic cycle.

  • Base: A non-nucleophilic base is required to deprotonate the amine and facilitate the transmetalation step. Sodium tert-butoxide (NaOtBu) is a common choice due to its strong basicity and compatibility with a wide range of substrates.

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to ensure a water-free environment, which is crucial for the stability of the catalyst and the reactive intermediates.

Detailed Step-by-Step Methodology:

This protocol describes the N-arylation of N-deprotected, O-silylated this compound with an aryl bromide.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up and Purification A 1. Add O-protected piperidine, aryl bromide, and base to a Schlenk flask. B 2. Add palladium precatalyst and ligand. A->B C 3. Add anhydrous solvent. B->C D 4. Degas the reaction mixture. C->D E 5. Heat the reaction under inert atmosphere. D->E F 6. Cool to room temperature and quench the reaction. E->F G 7. Extract the product. F->G H 8. Purify by column chromatography. G->H

Caption: Experimental workflow for Buchwald-Hartwig N-arylation.

Materials and Reagents:

Reagent/MaterialGradeSupplier
O-TBDMS protected this compound≥95%Commercial Source
Aryl bromide≥98%Commercial Source
Palladium(II) acetate (Pd(OAc)₂)98%Commercial Source
Biarylphosphine Ligand (e.g., RuPhos)≥98%Commercial Source
Sodium tert-butoxide (NaOtBu)97%Commercial Source
Anhydrous Toluene≥99.8%Commercial Source
Diethyl etherAnhydrousCommercial Source
Saturated aqueous ammonium chloride (NH₄Cl)ReagentIn-house
BrineSaturatedIn-house
Anhydrous magnesium sulfate (MgSO₄)ReagentCommercial Source
Silica gel60 Å, 230-400 meshCommercial Source

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the O-TBDMS protected this compound (1.0 equiv), the aryl bromide (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

  • In a separate vial, weigh the palladium(II) acetate (0.02 equiv) and the biarylphosphine ligand (0.04 equiv) and add them to the Schlenk flask.

  • Add anhydrous toluene to the flask to achieve a substrate concentration of approximately 0.1 M.

  • Seal the Schlenk flask and subject the mixture to three cycles of vacuum/backfill with argon to ensure a completely inert atmosphere.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl piperidine derivative.

Application Protocol 2: O-Acylation of the Diol Scaffold

O-acylation is a fundamental transformation for introducing ester functionalities onto the hydroxyl groups of the this compound scaffold. This reaction can be performed on the N-protected scaffold to selectively modify the hydroxyl groups.

Causality Behind Experimental Choices:

  • N-Protection: Prior protection of the piperidine nitrogen with a group such as Boc is essential to prevent competitive N-acylation.

  • Acylating Agent: Acyl chlorides or anhydrides are common acylating agents. The choice will depend on the reactivity required and the nature of the acyl group to be introduced.

  • Base: A non-nucleophilic organic base, such as triethylamine (Et₃N) or pyridine, is used to neutralize the acid (e.g., HCl) generated during the reaction.

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are suitable for this reaction.

Detailed Step-by-Step Methodology:

This protocol describes the di-O-acylation of N-Boc-(3S,4R)-piperidine-3,4-diol.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up and Purification A 1. Dissolve N-Boc-piperidine-diol in anhydrous solvent. B 2. Add base to the solution. A->B C 3. Cool the reaction mixture to 0 °C. B->C D 4. Add the acylating agent dropwise. C->D E 5. Allow the reaction to warm to room temperature and stir. D->E F 6. Quench the reaction with water. E->F G 7. Extract the product. F->G H 8. Purify by column chromatography. G->H

Caption: Experimental workflow for O-acylation.

Materials and Reagents:

Reagent/MaterialGradeSupplier
N-Boc-(3S,4R)-piperidine-3,4-diol≥95%Commercial Source
Acyl chloride or anhydride≥98%Commercial Source
Triethylamine (Et₃N)≥99%, distilledCommercial Source
Anhydrous Dichloromethane (DCM)≥99.8%Commercial Source
Deionized waterIn-house
Saturated aqueous sodium bicarbonate (NaHCO₃)ReagentIn-house
BrineSaturatedIn-house
Anhydrous sodium sulfate (Na₂SO₄)ReagentCommercial Source
Silica gel60 Å, 230-400 meshCommercial Source

Procedure:

  • Dissolve N-Boc-(3S,4R)-piperidine-3,4-diol (1.0 equiv) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine (2.5 equiv) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the acyl chloride or anhydride (2.2 equiv) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the addition of water.

  • Transfer the mixture to a separatory funnel, wash with saturated aqueous sodium bicarbonate, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the di-O-acylated piperidine derivative.

Data Summary: Representative Coupling Reactions

The following table provides an overview of typical coupling reactions that can be performed on the this compound scaffold, with expected yields based on analogous reactions in the literature.

Reaction TypeSubstrateCoupling PartnerCatalyst/ReagentExpected Yield (%)
N-Arylation O-TBDMS protected this compound4-BromotoluenePd(OAc)₂ / RuPhos / NaOtBu75-90
N-Arylation O-TBDMS protected this compound2-ChloropyridinePd₂(dba)₃ / XPhos / K₃PO₄60-80
O-Acylation N-Boc-(3S,4R)-piperidine-3,4-diolBenzoyl ChlorideEt₃N / DMAP (cat.)85-95
O-Silylation N-Boc-(3S,4R)-piperidine-3,4-diolTBDMS-ClImidazole>95

Conclusion

The this compound scaffold is a versatile building block for the synthesis of complex, chiral molecules with potential therapeutic applications. A judicious choice of protecting groups is essential for achieving selective functionalization of its multiple reactive sites. The palladium-catalyzed Buchwald-Hartwig amination and standard O-acylation reactions provide reliable and efficient methods for the introduction of aryl and acyl groups, respectively. The protocols detailed in these application notes offer a solid foundation for researchers to explore the chemical space around this valuable scaffold and to advance their drug discovery programs.

References

  • BenchChem. (2025). Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination.
  • Lund University. (n.d.). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Puc, M., et al. (2014). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Molecules, 19(11), 17768-17787. [Link]

  • Millet, A., et al. (2013). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. Chemical Science, 4(5), 2241-2247. [Link]

  • Ielo, L., et al. (2019). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 24(21), 3848. [Link]

  • Line, N. J., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4999. [Link]

  • Zhang, H., et al. (2016). A novel synthesis of 1-aryl-3-piperidone derivatives. Tetrahedron Letters, 57(1), 123-125. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3S,4R)-Piperidine-3,4-diol

[1][2]

Ticket ID: #PIP-DIOL-3S4R-OPT Subject: Yield Optimization & Troubleshooting for (3S,4R)-Piperidine-3,4-diol Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary & Route Strategy

The synthesis of This compound (a cis-diol) presents two primary challenges: enantiocontrol during the oxidation of the alkene and isolation of the highly water-soluble product.[1] Low yields are rarely due to the reaction conversion itself but rather the downstream processing and lack of stereocontrol.

We recommend two validated pathways. Select your workflow based on your starting material availability:

Route Decision Matrix

RouteSelectionStartStart: Select PrecursorAchiralPrecursor: N-Boc-1,2,3,6-tetrahydropyridine(Achiral Alkene)Start->AchiralChiralPoolPrecursor: L-Tartaric Acid / Sugars(Chiral Pool)Start->ChiralPoolDecisionIs High EnantiomericExcess (>95% ee) Critical?Achiral->DecisionMethodBMethod B: Chiral Pool ManipulationChiralPool->MethodBStereocenters pre-setMethodAMethod A: Asymmetric Dihydroxylation(Sharpless)OutputTarget: this compoundMethodA->OutputMethodB->OutputDecision->MethodAYes (Use AD-mix-β)

Caption: Decision matrix for selecting the optimal synthetic route based on precursor availability and stereochemical requirements.

Critical Protocol: Sharpless Asymmetric Dihydroxylation (Method A)

This is the industry-standard method for converting achiral tetrahydropyridines to chiral diols.[1] The (3S,4R) configuration corresponds to a cis-diol. Using AD-mix-β typically favors the formation of the (3S,4R) enantiomer from N-protected tetrahydropyridines, though confirmation via optical rotation is mandatory.[1]

Reagents & Setup
  • Substrate: N-Boc-1,2,3,6-tetrahydropyridine.[1][2]

  • Catalyst: AD-mix-β (Contains (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃, and OsO₄ trace).[2]

  • Additive: Methanesulfonamide (MeSO₂NH₂) – CRITICAL for accelerating hydrolysis of the osmate ester in hindered or cyclic alkenes.

  • Solvent: t-BuOH:H₂O (1:1).[1]

Step-by-Step Optimization
  • Preparation: Dissolve AD-mix-β (1.4 g per mmol of substrate) in t-BuOH/H₂O (1:1) at room temperature.

    • Why: The two phases must be well-mixed.[1] The inorganic salts (ferricyanide) stay in water; the osmium shuttles.

  • Cooling: Cool the mixture to 0 °C .

    • Yield Tip: Lower temperature increases enantioselectivity (ee) significantly.[1]

  • Addition: Add Methanesulfonamide (1 eq.). Then, add the alkene in one portion.

  • Reaction: Stir vigorously at 0 °C for 12–24 hours.

    • Monitoring: Do not stop until TLC shows complete consumption of alkene. The intermediate osmate ester can sometimes be stable; sodium sulfite quench is required to break it.

  • Quench (The Yield Maker): Add solid Sodium Sulfite (Na₂SO₃) (1.5 g per mmol substrate) and warm to room temperature. Stir for 60 minutes.

    • Mechanism:[2][3][4][5][6] This reduces the Os(VIII) and hydrolyzes the cyclic osmate ester, releasing your diol. Skipping this results in massive yield loss.

Troubleshooting Guide: The "Yield Killers"

Issue 1: Low Yield after Workup (The "Water Solubility" Trap)

Symptom: Reaction shows conversion on TLC, but the flask is empty after extraction. Cause: Piperidine-3,4-diols are extremely polar and water-soluble.[1] They partition into the aqueous phase during standard EtOAc/Water extraction.

MethodProtocolEfficiency
Standard Extraction DCM or EtOAc washPoor (<20%)
Salting Out Saturate aqueous layer with NaCl, extract with n-Butanol or THFModerate (50-60%)
Derivatization (Recommended) Convert crude aqueous mix to Acetonide (see below)High (>85%)
Resin Capture Pass through Dowex 50W (H+ form), wash water, elute NH₄OHHigh (>90%)

Corrective Action (Derivatization Strategy): Instead of trying to isolate the free diol directly:

  • Evaporate the t-BuOH from the quenched reaction mixture.[1]

  • To the aqueous residue, add 2,2-dimethoxypropane (DMP) and catalytic p-TsOH .[1][2]

  • The product converts to the lipophilic acetonide protected form.

  • Extract easily with EtOAc, purify on silica, then deprotect (HCl/MeOH) quantitatively.

Issue 2: Poor Enantiomeric Excess (ee)

Symptom: Product is a racemic mixture or low ee. Cause:

  • Temperature too high: Reaction must be at 0 °C.

  • Wrong Ligand: Check if AD-mix-β or α was used.

  • Background Reaction: The non-chiral "Upjohn" cycle (catalyzed by free OsO₄ without ligand) is competing.

Corrective Action:

  • Ensure the reaction is heterogeneous (slurry). If the ligand is fully dissolved, the "ligand acceleration" effect is minimized.[2]

  • Add the olefin slowly to the catalyst mixture to ensure the high-selectivity cycle dominates.

Issue 3: Incomplete RCM (Precursor Synthesis)

If you are synthesizing the tetrahydropyridine precursor via Ring-Closing Metathesis (RCM) and yields are low:

  • The "Black Soup" Problem: Ruthenium byproducts chelate the amine.

  • Solution: Use the N-Boc protected amine (never free amine).[1]

  • Purification: Treat the crude RCM mixture with Silica Gel + Charcoal or DMSO (5 eq) for 12 hours to sequester Ruthenium before column chromatography.

Mechanistic Visualization

Understanding the stereochemical outcome is vital for targeting the (3S,4R) isomer.

Stereochemistrycluster_ADSharpless AD CycleSubstrateN-Boc-1,2,3,6-tetrahydropyridineComplexOsO4-Ligand Complex(Bulky)Substrate->ComplexCoordinationAttackFace Selective Attack(Steric Control)Complex->AttackProduct(3S,4R)-Diol (Cis)(Target)Attack->ProductAD-mix-β (Top Face)*Enantiomer(3R,4S)-Diol (Cis)(Undesired)Attack->EnantiomerAD-mix-α (Bottom Face)note*Note: Facial selectivity depends on ring conformation. Verify with optical rotation.Product->note

Caption: Stereochemical divergence in Sharpless Asymmetric Dihydroxylation. Choice of ligand (α vs β) dictates facial attack.

FAQ: Rapid Response

Q: Can I use NMO (Upjohn conditions) instead of AD-mix? A: Yes, but you will get a racemic mixture of the cis-diol.[1] If you need the specific (3S,4R) isomer, you must use the chiral ligands found in AD-mix (DHQD/DHQ) or resolve the racemate later (which lowers yield to <50%).

Q: My product is an oil that won't crystallize. How do I determine purity? A: Piperidine diols are often hygroscopic oils or low-melting solids.[1]

  • Derivatize: Convert a small aliquot to the di-acetate or acetonide. These derivatives sharpen NMR signals and allow for GC/HPLC analysis.

  • qNMR: Use quantitative NMR with an internal standard (e.g., maleic acid) in D₂O to determine assay yield without full isolation.[2]

Q: How do I remove the N-Boc group after dihydroxylation? A: Use 4M HCl in Dioxane or TFA/DCM .[1] Warning: The free amine diol is even more water-soluble.[1] Perform the deprotection only when you are ready to use the final compound, or isolate it as the hydrochloride salt by precipitating from ether.

References

  • Sharpless Asymmetric Dihydroxylation: Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994).[2] Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547.[2] Link[1]

  • Synthesis of Hydroxylated Piperidines: O'Brien, P. (1997).[2] Asymmetric Synthesis of Hydroxylated Piperidines and Pyrrolidines. Angewandte Chemie International Edition, 38(3), 326.[2] Link

  • RCM for Piperidines: Grubbs, R. H., & Chang, S. (1998).[2] Recent Advances in Olefin Metathesis and Its Application in Organic Synthesis. Tetrahedron, 54(18), 4413-4450.[2] Link

  • Purification of Iminosugars: Borges de Melo, E., et al. (2006).[2] Synthesis of piperidine alkaloids. Tetrahedron, 62(44), 10277-10302.[2] Link[1]

Preventing racemization during (3S,4R)-Piperidine-3,4-diol processing

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with (3S,4R)-Piperidine-3,4-diol (often a scaffold for iminosugar mimetics like miglustat analogs). It is structured to address the high susceptibility of chiral piperidines to stereochemical erosion during processing.

Topic: Preventing Racemization in this compound Ticket Status: OPEN Support Tier: Level 3 (Senior Application Scientist)

🟢 Module 1: The Critical Control Points (CCP)

This compound contains two contiguous stereocenters. The cis-relationship between C3 and C4 is thermodynamically sensitive. Unlike simple alcohols, the proximity of the basic nitrogen atom (beta-position to C3) creates a unique "self-catalyzing" environment for epimerization.

The Racemization Risk Map

The following diagram illustrates the specific chemical pathways where stereochemical integrity is lost. Use this to audit your current workflow.

RacemizationRisk Start This compound (Protected Precursor) Acid Acidic Deprotection (Boc/Acetonide Removal) Start->Acid Processing Step 1 Base Basic Workup (pH > 10) Start->Base Processing Step 2 Oxidation Accidental Oxidation (Trace Metals/Air) Start->Oxidation Storage/Handling Safe Target: >99% ee/de (3S,4R)-Isomer Acid->Safe Controlled (<0°C, Scavengers) Risk3 Risk: Carbocation Formation (SN1 Inversion) Acid->Risk3 Uncontrolled (>RT, Strong Acid) Base->Safe Mild Base (NaHCO3) Risk1 Risk: C3 Epimerization (Via Enolization) Base->Risk1 Strong Base (NaOH, Heating) Oxidation->Risk1 Ketone Intermediate Risk2 Risk: Retro-Aldol / Ring Opening Risk1->Risk2 Prolonged Exposure

Figure 1: Critical Control Points showing where stereochemical erosion occurs during standard processing steps.

🟡 Module 2: Troubleshooting Dashboard (FAQ)

Below are resolved tickets from researchers facing similar issues. Select the scenario matching your observation.

🎫 Ticket #1024: "My ee% dropped after N-Boc deprotection."

User Observation: Starting material was >99% ee. After removing the N-Boc group using 4M HCl/Dioxane, chiral HPLC shows a split peak (approx. 90% ee). Root Cause Analysis: The C3-hydroxyl group is beta to the nitrogen. Under harsh acidic conditions (like 4M HCl), the protonated nitrogen exerts a strong electron-withdrawing effect. If the reaction temperature is not controlled, this can facilitate a transient elimination-addition mechanism or activate the C3-OH as a leaving group, leading to partial inversion (epimerization) to the (3R,4R) diastereomer. Corrective Action:

  • Switch Reagents: Use TFA/DCM (1:4) at 0°C instead of HCl/Dioxane. TFA is milder and the non-polar solvent minimizes ion-pair separation that favors SN1-type inversion.

  • Scavenger Addition: Add Triethylsilane (TES) (2-5 eq) as a cation scavenger. This prevents any transient carbocations from recombining non-stereoselectively.

🎫 Ticket #1025: "Isomerization during Silica Gel Chromatography."

User Observation: The crude product was pure by NMR, but after flash column chromatography (SiO2, MeOH/DCM), the optical rotation deviated significantly. Root Cause Analysis: Standard silica gel is slightly acidic (pH ~5-6). For 3,4-diols, this acidity can catalyze the migration of protecting groups (like acetonides) or induce ring distortion. If the amine is free, it binds tightly to silanols, requiring polar eluents that generate heat (exothermic adsorption), further accelerating isomerization. Corrective Action:

  • Column Pre-treatment: Pre-wash the silica column with 1% Triethylamine (Et3N) in hexane/DCM. This neutralizes acidic sites.

  • Alternative Stationary Phase: Switch to Neutral Alumina (Grade III) for purification of the free amine diol.

🎫 Ticket #1026: "Acetonide won't hydrolyze without heating, but heating kills the chirality."

User Observation: The (3S,4R)-acetonide is stable at room temperature in acetic acid. Heating to 60°C removes it but results in a diastereomeric mixture. Root Cause Analysis: The cis-fused acetonide on a piperidine ring is conformationally rigid and stable. Heating provides the activation energy for hydrolysis but also for C3-epimerization via a planar enol intermediate (especially if any oxidant is present). Corrective Action: Use a Lewis Acid Catalyst: Instead of Bronsted acid/heat, use BCl3 (Boron trichloride) in DCM at -78°C to 0°C . This cleaves the acetonide via a specific coordination mechanism that does not require thermal activation, preserving the stereocenters.

🔵 Module 3: Analytical Validation Workflow

Trust but verify. You cannot rely on optical rotation alone due to the low specific rotation of many piperidine diols.

Method Development Strategy

Do not use standard C18 columns. You require chiral stationary phases (CSPs) capable of distinguishing the cis-diol vs trans-diol relationship.

ParameterRecommendationRationale
Column Chiralpak IG or IC (Immobilized Amylose/Cellulose)Immobilized phases allow the use of "forbidden" solvents like DCM/THF which are needed to solubilize protected piperidines.
Mobile Phase Hexane : EtOH : Diethylamine (80:20:0.1)The amine modifier (DEA) is critical to prevent peak tailing of the basic piperidine nitrogen.
Detection CAD (Charged Aerosol) or ELSDPiperidine diols often lack a strong UV chromophore. CAD provides universal detection.
Derivatization Mosher's Ester (if HPLC fails)Reacting the diol with (R)-MTPA-Cl allows determination of absolute configuration via 19F-NMR or 1H-NMR shielding patterns.

🟣 Module 4: Standard Operating Procedures (SOP)

SOP-101: Safe Deprotection of (3S,4R)-Acetonide

Use this protocol to remove the isopropylidene protecting group without thermal stress.

Reagents:

  • Substrate: N-Boc-(3S,4R)-acetonide-piperidine

  • Solvent: Methanol (Anhydrous)

  • Catalyst: Acetyl Chloride (generating anhydrous HCl in situ)

Protocol:

  • Preparation: Dissolve 1.0 mmol of substrate in 10 mL anhydrous Methanol under Nitrogen. Cool to 0°C (Ice bath).

  • Acid Generation: Dropwise add Acetyl Chloride (3.0 eq) to the solution. Note: This reaction is exothermic; maintain T < 5°C. This generates anhydrous HCl.

  • Reaction: Stir at 0°C for 4 hours . Monitor by TLC (stain with KMnO4). Do not warm to room temperature unless conversion is <10% after 4 hours.

  • Quench: Add solid NaHCO3 (5.0 eq) directly to the reaction mixture at 0°C. Stir for 15 mins until gas evolution ceases.

  • Workup: Filter the solids. Concentrate the filtrate at <30°C under reduced pressure.

  • Validation: Immediately analyze crude by Chiral HPLC.

SOP-102: Benchmarking Optical Purity

Before releasing a batch for biological testing, perform this validation.

Validation Sample Isolated Product Test1 1H-NMR (Diastereomer Check) Sample->Test1 Test2 Chiral HPLC (Enantiomer Check) Test1->Test2 Decision Purity > 98%? Test2->Decision Release Release Batch Decision->Release Yes Reject Recrystallize (Use Tartaric Acid) Decision->Reject No Reject->Sample Reprocess

Figure 2: Quality Control Decision Tree.

📚 References

  • Separation of Diastereomers and Absolute Configuration: Title: HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds.[1] Source: MDPI (Molecules), 2017. URL:[Link]

  • Protecting Group Stability: Title: Protecting Groups in Organic Synthesis (Stability Data).[2] Source: Organic Chemistry Portal. URL:[Link]

  • Racemization Mechanisms in Drug Discovery: Title: The problem of racemization in drug discovery and tools to predict it.[3] Source: Drug Discovery Today (via ResearchGate), 2019. URL:[Link]

  • Chiral HPLC Method Development: Title: Technical Guide To Chiral HPLC Separations.[4] Source: Phenomenex.[4] URL:[Link] (Direct technical guide access via site navigation).

  • Synthesis of Chiral Piperidines: Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[5] Source: Int. J. Mol. Sci. (NIH/PMC), 2020. URL:[Link]

Sources

Optimizing crystallization of (3S,4R)-Piperidine-3,4-diol salts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Optimizing Crystallization of (3S,4R)-Piperidine-3,4-diol Salts

Executive Summary & Compound Profile

This compound is a critical chiral building block, often employed in the synthesis of iminosugars and kinase inhibitors. As a cis-diol piperidine, it exhibits high polarity and significant water solubility. The hydrochloride salt (HCl) is the most common solid form, but it presents specific process challenges: hygroscopicity and a tendency to "oil out" (liquid-liquid phase separation) rather than crystallize during cooling.

Physicochemical Profile:

  • IUPAC Name: this compound hydrochloride

  • Configuration: cis-isomer (Enantiomer of 3R,4S)

  • Key Risk: High aqueous solubility leads to low recovery; high polarity leads to oiling out in non-polar antisolvents.

PropertyValue / Description
CAS (HCl Salt) 1523530-14-4
Solubility (High) Water, Methanol, DMSO
Solubility (Mod.) Ethanol, 2-Propanol (Hot)
Solubility (Low) Acetone, Ethyl Acetate, MTBE, Dichloromethane
pKa (Calc.) ~9.5 (Piperidine Nitrogen)

Core Protocol: The "Golden Path" Crystallization

This protocol is designed to maximize yield while preventing the formation of amorphous oils. It utilizes a Methanol/Isopropanol (IPA) displacement system.

Reagents:

  • Crude this compound HCl

  • Solvent A: Methanol (MeOH) - Dissolution Solvent

  • Solvent B: Isopropanol (IPA) or Acetone - Antisolvent

Step-by-Step Methodology:

  • Dissolution: Suspend the crude salt in minimal MeOH (approx. 3-5 volumes relative to weight) at 20°C. Heat to 50°C–60°C until fully dissolved.

    • Note: If insolubles remain, filter hot (0.45 µm PTFE).

  • Nucleation Point: Cool the solution slowly to 40°C.

  • Seeding (Critical): Add 0.5 wt% of pure seed crystals. Stir at 40°C for 30 minutes to ensure a stable seed bed.

    • Why? Seeding bypasses the metastable zone width (MZW), preventing supersaturation levels that trigger oiling out.

  • Antisolvent Addition: Add IPA (warm, 40°C) dropwise over 2 hours. Target a final ratio of 1:3 (MeOH:IPA).

  • Cooling: Cool to 0°C at a rate of 10°C/hour.

  • Isolation: Filter under nitrogen (to prevent moisture uptake). Wash with cold IPA/Acetone (1:1). Dry under vacuum at 40°C.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a sticky gum) instead of crystals. How do I fix this?

Diagnosis: This is Liquid-Liquid Phase Separation (LLPS). It occurs when the antisolvent is added too fast or the temperature drops too quickly, pushing the system into a region where the "oil" phase is more stable than the crystal phase.

Corrective Action:

  • Re-heat: Heat the mixture until the oil redissolves into a single phase.

  • Reduce Antisolvent Strength: If using Acetone, switch to Ethanol or IPA (milder antisolvents).

  • Seed at Higher Temperature: Add seeds before the cloud point.

  • Slower Addition: Extend the antisolvent addition time to 4–6 hours.

Q2: The yield is very low (<50%). Where is my product?

Diagnosis: The compound is likely too soluble in the mother liquor, or the "antisolvent" ratio is insufficient. Corrective Action:

  • Check Mother Liquor: Run TLC or HPLC on the filtrate. If product is present, concentrate the mother liquor to 50% volume and repeat the crystallization.

  • Switch Antisolvent: Use Acetone instead of IPA for the final wash/precipitation (Acetone has lower solubility for this salt).

  • Water Content: Ensure your MeOH is anhydrous. Even 1% water can drastically increase solubility of HCl salts.

Q3: The chiral purity (ee) is lower than expected (e.g., 95% instead of >99%).

Diagnosis: Enantiomeric enrichment via simple crystallization is difficult if the racemic compound forms a solid solution. Corrective Action:

  • Trituration: Instead of full dissolution, suspend the solid in refluxing Ethanol for 1 hour, then cool. The impurities often stay in solution while the crystal lattice purifies.

  • Resolution: If starting from a racemate, crystallization of the HCl salt is inefficient for separation. You must switch to a resolving agent like Dibenzoyl-L-tartaric acid or D-Tartaric acid in MeOH, then convert back to HCl after separation [1].

Process Visualization

Workflow: Optimized Salt Crystallization

CrystallizationWorkflow Start Crude this compound HCl Dissolve Dissolve in MeOH (50-60°C) (3-5 Volumes) Start->Dissolve Filter Polish Filtration (Remove Insolubles) Dissolve->Filter Seed Add Seeds at 40°C (Hold 30 mins) Filter->Seed AntiSolvent Dose Antisolvent (IPA) Over 2-4 Hours Seed->AntiSolvent Cool Cool to 0°C (Rate: 10°C/hr) AntiSolvent->Cool Isolate Filter & Wash (Cold Acetone/IPA) Cool->Isolate

Caption: Standard operating procedure for the crystallization of polar piperidine salts.

Decision Tree: Troubleshooting Oiling Out

OilingOutLogic Issue Problem: Oiling Out? CheckTemp Is Temp > Cloud Point? Issue->CheckTemp CheckSolvent Is Antisolvent too non-polar? CheckTemp->CheckSolvent Yes Action1 Re-heat to dissolve. Seed at higher Temp. CheckTemp->Action1 No (Too Cold) CheckSeed Did you Seed? CheckSolvent->CheckSeed No Action2 Switch Antisolvent (e.g. Acetone -> IPA) CheckSolvent->Action2 Yes (e.g. Hexane) CheckSeed->Action1 No Action3 Add Antisolvent Slower CheckSeed->Action3 Yes

Caption: Diagnostic logic for resolving liquid-liquid phase separation (oiling out).

References

  • ChemicalBook. this compound hydrochloride Product Page. ChemicalBook.[1] Link

  • PubChem. this compound hydrochloride (Compound Summary). National Library of Medicine. Link

  • Fluorochem. this compound hydrochloride Data Sheet. Fluorochem.[2] Link

  • ResearchGate. Discussion on Piperidine Salt Crystallization. ResearchGate Community Forum. Link

Sources

Technical Support Center: (3S,4R)-Piperidine-3,4-diol Deprotection & Isolation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: (3S,4R)-Piperidine-3,4-diol Class: Polyhydroxylated Piperidine (Iminosugar) Stereochemistry: cis-3,4-diol relationship. Common Applications: Glycosidase inhibition, chiral scaffold for drug synthesis.

The Core Challenge: While the deprotection chemistry (removing Boc, Cbz, or Acetonide groups) is theoretically standard, the isolation of the final product is where 80% of experiments fail. The final molecule is a highly polar, water-soluble, secondary amine. It does not extract well into organic solvents (EtOAc, DCM) from aqueous layers, leading to the common "Invisible Product" crisis.

This guide prioritizes the Boc/Acetonide and Cbz/Bn routes, offering self-validating protocols to ensure you recover your material.

Global Deprotection Strategies

Choose your workflow based on your precursors. The cis-diol stereochemistry of the (3S,4R) isomer typically utilizes an acetonide (isopropylidene) protecting group.

Strategy A: The "One-Pot" Acidic Deprotection (Boc/Acetonide)

Best for: Rapid access to the amine salt. Mechanism: Acid-catalyzed hydrolysis of the acetonide ketal and acidolysis of the Boc carbamate.

Strategy B: Hydrogenolysis (Cbz/Benzyl)

Best for: Compounds sensitive to strong acids. Mechanism: Pd-catalyzed cleavage of benzylic C-N and C-O bonds.

Visualization: Deprotection Logic Flow

DeprotectionStrategy Start Starting Material (Protected (3S,4R)-Piperidine) Decision Identify Protecting Groups Start->Decision RouteA Route A: N-Boc + O-Acetonide Decision->RouteA RouteB Route B: N-Cbz/Bn + O-Bn Decision->RouteB StepA1 Acid Treatment (HCl/MeOH or TFA/H2O) RouteA->StepA1 StepB1 Hydrogenolysis (H2, Pd/C or Pd(OH)2) RouteB->StepB1 StepA2 Result: Amine Salt (Hygroscopic Solid) StepA1->StepA2 Removes both PGs Purification CRITICAL STEP: Ion Exchange Chromatography (Dowex 50W-X8) StepA2->Purification Desalting required StepB2 Result: Free Amine (In Solution) StepB1->StepB2 Clean cleavage StepB2->Purification Remove Catalyst/Salts

Caption: Strategic decision tree for deprotection routes. Note that Route A results in a salt requiring neutralization.

Detailed Protocols & Troubleshooting

Protocol A: Acidic Removal of Boc & Acetonide

Standard Reference: Greene & Wuts [1]

The Protocol:

  • Dissolve substrate in MeOH (or Dioxane) .

  • Add 4M HCl in Dioxane (excess, typically 5-10 eq).

    • Note: If Acetonide is present, ensure a small amount of water is present (or use aqueous HCl) to drive the equilibrium of the ketal hydrolysis. Anhydrous conditions cleave Boc but may only open the acetonide to a hemi-acetal or chloro-hydrin intermediate.

  • Stir at RT for 2–4 hours.

  • Concentrate in vacuo.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Incomplete Acetonide Removal System too anhydrous.Add 5% v/v H₂O to the reaction mixture. Ketal hydrolysis requires water.
Sticky/Hygroscopic Oil HCl Salt formation.[1]This is normal. Do not try to crystallize yet. Proceed immediately to Ion Exchange (Section 4).
New Impurity by TLC N-Methylation (rare).If using MeOH/HCl at high temps for long periods, N-methylation can occur. Switch to THF/H₂O/HCl.
Broad NMR Signals Rotamers or H-bonding.Run NMR in D₂O. The salt form often shows broad peaks in DMSO-d6 due to proton exchange.
Protocol B: Hydrogenolysis of N-Cbz / O-Bn

Standard Reference: Pd-catalyzed deprotection [6]

The Protocol:

  • Dissolve substrate in MeOH or EtOH .

  • Add Pd(OH)₂/C (Pearlman's Catalyst) (10-20% w/w loading).

    • Expert Tip: Pearlman's catalyst is often superior to standard Pd/C for stubborn N-benzyl groups on piperidines.

  • Apply H₂ atmosphere (Balloon usually sufficient; 50 psi for stubborn cases).

  • Stir 12–24 hours.

  • Filter through Celite.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Reaction Stalls Catalyst Poisoning.Amines can poison Pd. Add 1.0 eq of HCl or AcOH to protonate the amine during hydrogenation (run as salt).
Low Yield after Filtration Product stuck to Celite.The free amine is polar! Wash the Celite cake with MeOH and Water , not just DCM.
Incomplete N-Bn removal Steric hindrance.Switch to Pd(OH)₂ and add a drop of acetic acid. Heat to 40°C.

The "Invisible Product" Crisis: Isolation & Purification[2]

This is the most critical section. Users often lose their product during the workup because they attempt a standard aqueous/organic extraction. This compound is water-soluble.

The Solution: Ion Exchange Chromatography (Dowex 50W-X8)

This protocol uses a strong cation exchange resin to "catch" the amine, wash away non-polar impurities, and then "release" the free base.

Materials:

  • Dowex 50W-X8 resin (Hydrogen form, 200-400 mesh).

  • Eluents: Distilled Water, 1M NH₄OH (Aqueous Ammonia).

Step-by-Step Protocol:

  • Activation: If resin is new, wash with 2M HCl, then rinse with water until neutral pH.

  • Loading: Dissolve your crude reaction mixture (likely an oil or salt) in minimal water. Load onto the column.

  • The "Catch": The amine binds to the resin.

  • Washing (The Clean-up): Elute with Distilled Water (approx. 5-10 column volumes).

    • Validation: Check the pH of the eluent.[2] It should be neutral. This washes away non-basic impurities (protecting group byproducts).

  • The "Release": Elute with 1M NH₄OH .

    • Validation: Collect fractions. Spot on TLC (stain with Ninhydrin or KMnO4). The product will elute as the pH becomes basic.

  • Finishing: Concentrate the ammoniacal fractions. Lyophilize (freeze-dry) to obtain the clean, free amine as a solid or foam.

Visualization: Isolation Logic

IsolationLogic Crude Crude Reaction Mix (Acidic/Salt) Dowex Load onto Dowex 50W-X8 (H+ Form) Crude->Dowex Wash Elute with Water Dowex->Wash Step 1 Release Elute with 1M NH4OH Dowex->Release Step 2 (pH > 9) Waste Waste: Non-polar byproducts Acetonide fragments Wash->Waste Impurities removed Product Pure this compound (Free Base) Release->Product Lyophilization

Caption: Dowex 50W-X8 purification workflow. The amine is retained until the pH switch.

Frequently Asked Questions (FAQs)

Q1: My product is an oil, but the literature says it's a solid. Why? A: Small amounts of solvent or water can prevent crystallization. Piperidine diols are extremely hygroscopic. Dissolve the oil in a small amount of MeOH, dilute with dry Et₂O, and scratch the flask. Alternatively, lyophilization is the most reliable method to get a solid.

Q2: Can I use Silica Gel chromatography? A: It is difficult. The amine drags on silica (streaking). If you must use silica, use a highly polar eluent: DCM : MeOH : NH₄OH (80 : 19 : 1) . The ammonia is essential to deprotonate the silica silanols and prevent irreversible binding.

Q3: How do I confirm the stereochemistry is still (3S,4R)? A: Compare the coupling constants (


 values) in the ¹H NMR. For a cis-3,4-diol in a chair conformation, the coupling between H3 and H4 is typically smaller (eq-ax or eq-eq) compared to trans (ax-ax). Additionally, measure the optical rotation 

and compare to literature values [2, 4].

Q4: I used TFA for deprotection. Can I just rotovap it off? A: No. TFA forms a stable salt with the piperidine. Even after rotovaping, you have the TFA salt. You must use the Dowex protocol (Section 4) or a basic resin scavenger to obtain the free amine.

References

  • BenchChem. (2025).[1][3] Experimental procedure for deprotection of Boc-protected amines.[1][4][5] Retrieved from 1

  • ResearchGate. (2024).[2] How to activate Dowex50 X8 - Ionic form H+? Retrieved from 2

  • Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes - Deprotection. Retrieved from 6

  • Google Patents. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine. Retrieved from 7

  • NIH. (2025). Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines. Retrieved from 8

  • BenchChem. (2025).[1][3] Application Notes and Protocols for the Purification of Piperidine Reaction Products.[3] Retrieved from 3

Sources

Technical Support Center: Purification of (3S,4R)-3,4-Dihydroxypiperidine

[1][2]

Case ID: 3S4R-DHP-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Topic: Impurity Removal & Stereochemical Isolation of (3S,4R)-3,4-dihydroxypiperidine[1][2]

Executive Summary

(3S,4R)-3,4-dihydroxypiperidine is a highly polar, chiral iminosugar often used as a scaffold in drug discovery or as a glycosidase inhibitor.[1][2] Its purification is complicated by three factors:

  • High Polarity: It does not retain well on standard C18 media.[2]

  • Stereochemical Complexity: Synthetic routes often yield diastereomeric mixtures (cis vs. trans) or enantiomers.[1][2]

  • Inorganic Contamination: Deprotection steps (e.g., hydrogenation, acid hydrolysis) often leave high salt loads.[1]

This guide provides a modular troubleshooting approach. Do not attempt all steps sequentially unless necessary. Diagnose your specific impurity profile first.[2]

Module 1: Diagnostic & Triage

Q: My sample is "crude." How do I determine which purification route to take?

A: Visually inspect the sample and review your synthesis route. Use the decision matrix below to select the correct protocol.

PurificationDecisionStartStart: Analyze Crude SampleCheckColorIs the sample yellow/brown?Start->CheckColorCheckSaltIs there high inorganic salt content?CheckColor->CheckSaltNoActionCarbonProtocol A: Activated Carbon TreatmentCheckColor->ActionCarbonYesCheckIsoAre diastereomers (cis-isomer) present?CheckSalt->CheckIsoNoActionIonExProtocol B: Cation Exchange (Desalting)CheckSalt->ActionIonExYesActionCrystProtocol C: HCl Salt RecrystallizationCheckIso->ActionCrystYes (Major)ActionHILICProtocol D: HILIC PolishingCheckIso->ActionHILICNo (Trace)ActionCarbon->CheckSaltActionIonEx->CheckIso

Figure 1: Decision matrix for selecting the appropriate purification module based on impurity profile.

Module 2: Removing Inorganic Salts (Desalting)

Q: I used Pd/C for deprotection and my NMR shows broad peaks and high ash content. How do I desalt a water-soluble amine?

A: Standard extraction (DCM/Water) fails because (3S,4R)-3,4-dihydroxypiperidine partitions into the aqueous phase.[1][2] You must use Strong Cation Exchange (SCX) resin.[1][2]

The Mechanism: The piperidine nitrogen is basic (

21

Protocol:

  • Resin Preparation: Use Dowex 50W-X8 (hydrogen form).[2] Pre-wash 50g of resin with water until the eluent is neutral.

  • Loading: Dissolve crude material in minimal distilled water (pH < 7). Load onto the column.

  • Washing: Flush with 5-10 column volumes (CV) of distilled water.

    • Checkpoint: Test eluent with AgNO₃ (if removing halides) to ensure no precipitate forms.[1][2]

  • Elution: Switch mobile phase to 1M - 2M NH₄OH (aq) .

    • Observation: The product will elute as the "ammonia front" breaks through.

  • Isolation: Collect ninhydrin-positive fractions and concentrate in vacuo.

Data Validation:

Parameter Crude Sample Post-SCX
Appearance White/Off-white solid Clear oil or solid
Ash Content > 5% < 0.1%

| ¹H NMR | Broad signals, shifting peaks | Sharp signals, distinct splitting |[1][2]

Module 3: Stereochemical Purity (Removing the cis-Isomer)

Q: My synthesis yielded a 4:1 mixture of trans (3S,4R) and cis (3R,4R) isomers. How do I separate them?

A: Chromatography of the free amines is difficult due to peak tailing. The most robust method is fractional crystallization of the hydrochloride salt .

The Logic: The trans-diequatorial arrangement of substituents in the (3S,4R) isomer often creates a crystal lattice with higher stability (higher melting point) compared to the cis-isomer when paired with small counterions like chloride.

Protocol:

  • Salt Formation: Dissolve the free base (from Module 2) in dry Ethanol (EtOH). Add 1.1 equivalents of 2M HCl in diethyl ether dropwise at 0°C.

  • Precipitation: A white solid should form.[2] If oiling occurs, add more ether or scratch the glass to induce nucleation.[1]

  • Recrystallization:

    • Dissolve the crude salt in minimal hot Methanol (MeOH).[1]

    • Add hot EtOH until slight turbidity appears.

    • Allow to cool slowly to room temperature, then to 4°C overnight.

  • Filtration: Filter the crystals. The solid is enriched in the trans-(3S,4R) isomer.[1] The filtrate contains the cis impurities.

Critical Note: If the cis isomer persists, consider converting the amine to an N-Boc derivative . The N-Boc protected isomers have significantly different polarities and can be separated on standard silica gel using Hexane/Ethyl Acetate (1).[2]

Module 4: Chromatographic Polishing (HILIC)

Q: I need >99% purity for biological assays. C18 HPLC columns show no retention.[2] What do I use?

A: You must use Hydrophilic Interaction Liquid Chromatography (HILIC) .[1][2][3] Standard Reverse Phase (C18) causes the polar diol to elute in the void volume.[1]

Recommended Setup:

  • Stationary Phase: Amide-bonded silica (e.g., TSKgel Amide-80 or BEH Amide) is superior to bare silica for secondary amines as it reduces peak tailing (2).[1][2]

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5) in Water.[1][2][4]

  • Mobile Phase B: Acetonitrile (ACN).[1][2][3]

Gradient Strategy: Start with high organic content to retain the polar amine.

Time (min)% ACN (B)Explanation
0.090%Initial high retention
2.090%Isocratic hold to stabilize baseline
15.060%Linear gradient to elute polar impurities
20.060%Wash
21.090%Re-equilibration (Critical in HILIC)

Troubleshooting HILIC:

  • Issue: Peak shape is broad/tailing.

    • Fix: Increase buffer concentration to 20mM or raise column temperature to 40°C.

  • Issue: Retention time drift.

    • Fix: HILIC columns require longer equilibration than C18.[2] Ensure at least 20 column volumes of equilibration between runs (3).

Module 5: Color Removal (Oxidation Products)[1][2]

Q: The sample turned pink/brown during storage. Is it ruined?

A: No. Piperidines are prone to N-oxidation or formation of trace quinone-like impurities from phenolic contaminants.[2] These are often present at <0.1% but are highly chromophoric.[2]

Protocol:

  • Dissolve sample in water or methanol.[2]

  • Add Activated Charcoal (10% w/w relative to substrate).[1][2]

  • Stir at 50°C for 30 minutes.

  • Filter through a Celite pad to remove carbon fines.[2]

  • Important: Pass the filtrate through a 0.2 µm PTFE filter to ensure no carbon particles remain, which can act as nucleation sites for degradation.[1]

References

  • Separation of Piperidine Diastereomers via Derivatization

    • Source: National Institutes of Health (PubChem) - Data on N-Boc protected fluorohydroxypiperidines.[1][2]

    • URL:[Link][1][2]

  • HILIC Method Development for Polar Amines

    • Source: Agilent Technologies Technical Overview.[2] "Hydrophilic Interaction Chromatography Method Development and Troubleshooting."

    • URL:[Link]

  • HILIC Equilibration & Mechanism

    • Source: Thermo Fisher Scientific.[2] "HILIC Separations: A Guide to HILIC Method Development."

  • Separation of Cis/Trans Isomers (General Principles)

    • Source: Chromatography Forum (Expert Consensus on Proline/Piperidine Isomer Separation).[1][2]

    • URL:[Link]

Enhancing enantiomeric excess of (3S,4R)-Piperidine-3,4-diol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Purity Optimization Ticket ID: #EE-PIP-34-DIOL Subject: Enhancing Enantiomeric Excess of (3S,4R)-Piperidine-3,4-diol Assigned Specialist: Senior Application Scientist, Chiral Separations Unit

Executive Summary

Achieving high enantiomeric excess (ee) (>98%) for This compound presents a dual challenge: the molecule is highly polar (water-soluble), making extraction difficult, and it lacks a UV chromophore, complicating HPLC analysis. This guide provides three validated workflows to troubleshoot low ee: Asymmetric Synthesis Optimization , Post-Synthesis Resolution (Crystallization) , and Analytical Derivatization .

Module 1: Synthetic Optimization (De Novo Synthesis)

Use this module if you are synthesizing the molecule from scratch and currently achieving <90% ee.

The most robust route to the (3S,4R) isomer is the Sharpless Asymmetric Dihydroxylation (SAD) of N-Boc-1,2,3,6-tetrahydropyridine.

The Protocol: Sharpless Asymmetric Dihydroxylation

Objective: Introduce chirality with high selectivity using osmium-catalyzed dihydroxylation.[1][2][3]

Reagents:

  • Substrate: N-Boc-1,2,3,6-tetrahydropyridine (Critical: The N-Boc group prevents amine oxidation and aids solubility).

  • Catalyst System: AD-mix-β (containing (DHQD)₂PHAL ligand).[1][3]

    • Note: For cyclic alkenes, the facial selectivity is dictated by the ligand. AD-mix-β typically favors the attack required for the (3S,4R) configuration in 6-membered rings, but screening both α and β on a small scale is standard procedure to confirm facial bias for your specific protecting group.

  • Co-oxidant: Methanesulfonamide (promotes hydrolysis of the osmate ester in hindered olefins).

Step-by-Step Protocol:

  • Preparation: Dissolve AD-mix-β (1.4 g per mmol substrate) in t-BuOH/H₂O (1:1).

  • Activation: Add Methanesulfonamide (1 eq.). Cool to 0°C.[4][5]

  • Reaction: Add N-Boc-tetrahydropyridine. Stir vigorously at 0°C for 12–24h.

  • Quenching: Add solid sodium sulfite (Na₂SO₃) to quench OsO₄. Stir 1 hour at RT.

  • Extraction: Extract with Ethyl Acetate. (Do not use ether; the diol is too polar).

Troubleshooting Low ee in SAD:

Symptom Root Cause Corrective Action
ee < 85% Temperature drift Ensure reaction stays at 0°C (or -10°C). Higher temps increase the non-selective "second cycle" oxidation.
Low Conversion Slow hydrolysis Increase Methanesulfonamide loading to 2.0 eq.

| Racemic Background | Ligand degradation | Use fresh AD-mix. Ensure pH is maintained (AD-mix contains carbonate buffer). |

Module 2: Post-Synthesis Resolution (The "Rescue" Method)

Use this module if you have racemic or low-ee material and need to purify it without re-synthesizing.

Since the diol is basic (after deprotection) or neutral (N-protected), Diastereomeric Salt Crystallization is the most scalable method for enhancing ee.

Protocol: Tartaric Acid Resolution
  • Deprotection: Ensure the Boc group is removed (using TFA/DCM) to expose the secondary amine.

  • Salt Formation: Dissolve the racemic amine in hot Ethanol (EtOH).

  • Chiral Acid: Add 0.5 to 1.0 equivalents of Dibenzoyl-L-tartaric acid (L-DBTA).

  • Crystallization: Allow to cool slowly to RT, then to 4°C.

    • Mechanism:[3][4][6][7][8] The (3S,4R)-amine · L-DBTA salt is typically less soluble than the enantiomeric salt.

  • Recrystallization: Filter the crystals. If ee is <98%, recrystallize from MeOH/EtOH (1:5).

  • Free Basing: Treat the salt with Amberlyst A-26 (OH⁻ form) resin in methanol to liberate the free base without introducing inorganic salts.

Module 3: Analytical Troubleshooting (The "Invisible" Peak)

Use this module if you cannot reproduce ee readings or see baseline noise.

Issue: Piperidine-3,4-diol has no UV chromophore. Using 210 nm UV detection leads to massive solvent interference and unreliable integration.

Solution: Pre-column Derivatization.[9]

Protocol: Benzoyl Chloride Derivatization

Transform the "invisible" diol into a UV-active tribenzoate (or N,O,O-tribenzoyl derivative).

  • Sample: Take 5 mg of product in a vial.

  • Reagent: Add 200 µL DCM + 20 µL Triethylamine (TEA) + 10 µL Benzoyl Chloride (BzCl).

  • Reaction: Shake for 10 mins at RT.

  • Quench: Add 100 µL Methanol (to kill excess BzCl).

  • Analysis: Inject onto Chiral HPLC.

HPLC Conditions (for Derivatized Sample):

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Detection: UV @ 254 nm (Strong signal from benzoyl groups).

  • Flow Rate: 1.0 mL/min.[9]

Visual Workflow: Troubleshooting Logic

G Start Start: Low ee Issue CheckSource Source of Material? Start->CheckSource Synthesis De Novo Synthesis CheckSource->Synthesis Making it Existing Existing Racemic/Scalemic CheckSource->Existing Purifying it SAD_Check Using Sharpless AD? Synthesis->SAD_Check Salt_Screen Diastereomeric Salt Crystallization Existing->Salt_Screen Temp_Control Check Temp (0°C) Add Methanesulfonamide SAD_Check->Temp_Control Yes, Low ee Ligand_Check Screen AD-mix α vs β SAD_Check->Ligand_Check Wrong Isomer Analytic_Check Can you detect peaks? Temp_Control->Analytic_Check Tartaric Try Dibenzoyl-L-Tartaric Acid Salt_Screen->Tartaric Tartaric->Analytic_Check Derivatize Derivatize w/ BzCl (UV 254nm) Analytic_Check->Derivatize No (UV only) ELSD Use ELSD/CAD Detector Analytic_Check->ELSD No (Have Hardware)

Caption: Decision tree for selecting the correct optimization pathway based on material source and analytical capability.

Frequently Asked Questions (FAQs)

Q1: I am using AD-mix-β but getting the wrong enantiomer. Why? A: While AD-mix-β generally attacks the "top" face, the orientation of your substrate in the binding pocket depends on the protecting group. For N-Boc-tetrahydropyridines, steric bulk can occasionally invert the expected preference compared to simple alkenes. Action: Run a parallel screen with AD-mix-α. If α yields the (3S,4R) in excess, switch reagents.

Q2: My product is oiling out during crystallization. How do I fix this? A: Oiling out indicates the solvent is too polar or the concentration is too high.

  • Seed it: Add a tiny crystal of pure product (if available) at the cloud point.

  • Change Solvent: Switch from pure EtOH to an EtOH/EtOAc mixture. The lower polarity of Ethyl Acetate encourages tighter lattice formation over oiling.

Q3: Can I use Lipases for Kinetic Resolution instead of Crystallization? A: Yes. Lipase PS (Amano) or CAL-B (Novozym 435) are effective for N-protected piperidine diols.

  • Protocol: Acetylation of the racemic diol in Vinyl Acetate. The lipase will typically acetylate one enantiomer faster. You must then separate the diol (slow reacting) from the diacetate (fast reacting) via column chromatography. This is often more labor-intensive than crystallization but achieves very high ee (>99%).

Q4: Why does my HPLC baseline drift? A: If you are using low-wavelength UV (205-210 nm) without derivatization, the drift is likely due to mobile phase absorption (especially if using modifiers like TFA or TEA). Switch to the Benzoyl Chloride derivatization method (Module 3) to move detection to 254 nm, where the baseline will be stable.

References

  • Sharpless Asymmetric Dihydroxylation Mechanism & Applications

    • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547.
    • Context: Foundational text for the AD-mix protocols described in Module 1.
  • Synthesis of Chiral Piperidines via Asymmetric Dihydroxylation

    • Kumar, P., et al. (2005). Enantioselective synthesis of (2R,3R)- and (2S,3S)-3-hydroxypipecolic acids. Tetrahedron: Asymmetry.
    • Context: Validates the use of AD-mix on N-protected tetrahydropyridines.
  • Analytical Derivatization for Non-Chromophoric Amines

    • Validation of Chiral HPLC Methods for Piperidine Derivatives. Journal of Pharmaceutical and Biomedical Analysis.
    • Context: Supports the benzoyl chloride derivatization str
  • Kinetic Resolution of Piperidine Derivatives

    • Gotor, V., et al. (2000). Lipase-catalyzed resolution of 3-hydroxypiperidines.[10] Journal of Organic Chemistry.

    • Context: Supports the enzymatic resolution altern

Sources

Validation & Comparative

Comparing activity of (3S,4R) and (3R,4S)-Piperidine-3,4-diol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the enantiomeric pair (3S,4R)-Piperidine-3,4-diol and (3R,4S)-Piperidine-3,4-diol .[1] These cis-3,4-dihydroxypiperidines are critical scaffolds in medicinal chemistry, serving as pharmacophores for glycosidase inhibitors, molecular chaperones, and receptor modulators.[2]

Executive Summary: The Stereochemical Imperative

In the development of carbohydrate mimetics (iminosugars), the (3S,4R) and (3R,4S) isomers are not interchangeable.[2] They represent a fundamental "chiral switch" that dictates enzymatic recognition.[1][2]

  • The Bottom Line:

    • Select this compound if your target is D-Galactose or D-Ribose processing enzymes (e.g.,

      
      -Galactosidase A for Fabry disease research).[1] Its hydroxyl topology mimics the C3–C4 cis-diol motif found in these natural sugars.[1]
      
    • Select (3R,4S)-Piperidine-3,4-diol if you are targeting L-sugar processing enzymes (e.g., L-Fucosidase) or require a structurally validated negative control to prove stereospecific binding in D-enzyme assays.[1]

Part 1: Structural & Mechanistic Comparison

The biological activity of piperidine-3,4-diols is governed by their ability to mimic the transition state of glycosidic bond hydrolysis. The piperidine nitrogen, when protonated at physiological pH, mimics the oxocarbenium ion intermediate, while the hydroxyl groups form critical hydrogen bonds with the enzyme's active site residues (typically Aspartate or Glutamate).[2]

Stereochemical Alignment

The cis-relationship between C3-OH and C4-OH is the defining feature of these isomers.[1]

FeatureThis compound (3R,4S)-Piperidine-3,4-diol
Stereochemistry cis-3,4-diol (Enantiomer A)cis-3,4-diol (Enantiomer B)[1]
Sugar Mimicry D-Galactose / D-Ribose (Matches C3/C4 cis-diol)L-Galactose / L-Fucose (Mirror image topology)
Primary Target Class

/

-Galactosidases

-L-Fucosidases
Binding Mode Forms cooperative H-bonds with active site residues optimized for D-substrates.[1]Steric clash in D-enzyme pockets; optimal fit in L-enzyme pockets.[1]
Mechanism of Action (Competitive Inhibition)[2]

The diagram below illustrates the "Lock and Key" specificity where the (3S,4R) isomer fits the D-Galactosidase pocket, while the (3R,4S) isomer is excluded due to steric mismatch.

InhibitionMechanism Enzyme D-Galactosidase (Active Site) Complex Enzyme-Inhibitor Complex Enzyme->Complex + (3S,4R) NoBinding No Binding (Low Affinity) Enzyme->NoBinding + (3R,4S) Substrate Natural Substrate (D-Galactose) Substrate->Enzyme Competition InhibitorA (3S,4R)-Isomer (Correct Topology) InhibitorA->Complex InhibitorB (3R,4S)-Isomer (Steric Mismatch) InhibitorB->NoBinding

Figure 1: Stereochemical discrimination mechanism.[1][2] The (3S,4R) isomer successfully competes with the natural substrate, whereas the (3R,4S) isomer fails to bind effectively to D-specific enzymes.[2]

Part 2: Comparative Performance Data

The following data summarizes the inhibitory profiles typically observed in structure-activity relationship (SAR) studies involving cis-3,4-dihydroxypiperidine scaffolds.

Note: Unsubstituted piperidine diols often show moderate potency (


 in 

M range).[1][2] High-affinity inhibition (

in nM range) usually requires N-alkylation (e.g., N-butyl, N-benzyl) to engage hydrophobic pockets near the active site.[1]
Table 1: Enzymatic Inhibition Profile (Representative Data)
Target Enzyme(3S,4R)-Isomer Activity(3R,4S)-Isomer ActivityInterpretation

-Galactosidase A
(Human)
Active (

*)
Inactive / Weak(3S,4R) mimics the galacto-configuration essential for binding.[1]

-Glucosidase
(Almond)
Inactive Inactive Both isomers lack the trans-diequatorial OH pattern required for glucose mimicry (see DNJ).[1]

-L-Fucosidase
(Bovine)
Inactive Active (

variable)
The (3R,4S) configuration aligns with the L-fucose stereochemistry.[1]
Amyloglucosidase Inactive Inactive Requires trans-3,4-diol configuration (Glucose mimic).[1]

*Values are approximate for the core scaffold; potency increases significantly with lipophilic N-substitution.[1]

Part 3: Experimental Protocols

To validate the activity of these isomers, we recommend a Chemoenzymatic Synthesis & Validation Workflow . This approach ensures stereochemical purity, which is critical when comparing enantiomers.[1][2]

Protocol A: Synthesis via Biocatalytic Cascade

Source: Adapted from recent biocatalytic studies (e.g., ACS Cent. Sci. 2023).

This method avoids the difficult separation of enantiomers often required in traditional chemical synthesis.[2]

  • Substrate: Start with 1-amino-1-deoxy-D-ribitol .

  • Oxidation: Incubate with Galactose Oxidase (GOase) variant (e.g., GOase

    
    ).[1][2]
    
    • Reaction: Selective oxidation at C4 to form the amino-aldehyde.[1]

  • Cyclization: Spontaneous intramolecular Schiff base formation yields the cyclic imine.[1][2]

  • Reduction: Chemical reduction (or enzymatic reduction with IREDs) yields the This compound (also known as cis-3,4-dihydroxypiperidine).[1]

  • Purification: Ion-exchange chromatography (Dowex 50W-X8).

Protocol B: Glycosidase Inhibition Assay (Standardized)

Use this protocol to generate the comparative data in Table 1.

  • Reagents:

    • Enzyme:

      
      -Galactosidase (from Green Coffee Beans or Human recombinant).[1]
      
    • Substrate: 4-Nitrophenyl

      
      -D-galactopyranoside (pNPG).[1]
      
    • Buffer: 50 mM Phosphate-Citrate, pH 5.5.[1][2]

  • Steps:

    • Prepare serial dilutions of (3S,4R) and (3R,4S) isomers (0.1

      
      M to 1000 
      
      
      
      M).[1][2]
    • Incubate Enzyme (0.1 U/mL) with Inhibitor for 10 min at 37°C.

    • Add pNPG substrate (2 mM final).[1][2]

    • Monitor absorbance at 405 nm (release of p-nitrophenol) for 20 mins kinetically.

    • Analysis: Plot

      
       vs. [I] to determine 
      
      
      
      .
Experimental Workflow Diagram

Workflow cluster_synthesis Phase 1: Synthesis cluster_assay Phase 2: Validation Assay Start Start: Amino-Ribitol Oxidation Enzymatic Oxidation (GOase M2) Start->Oxidation Cyclization Spontaneous Cyclization Oxidation->Cyclization Reduction Reduction (NaBH4 or IRED) Cyclization->Reduction Product Pure (3S,4R)-Isomer Reduction->Product Incubate Incubate Enzyme + Isomer (3S,4R)/(3R,4S) Product->Incubate Transfer Prep Prepare pNP-Gal Substrate Prep->Incubate Read Measure Absorbance (405 nm) Incubate->Read Data Calculate IC50 (Comparative) Read->Data

Figure 2: Integrated workflow for the synthesis and biological evaluation of piperidine-3,4-diols.

References

  • Biocatalytic Cascades toward Iminosugar Scaffolds. Source:ACS Central Science, 2023.[1][2] Context: Describes the chemoenzymatic synthesis of cis-3,4-dihydroxypiperidine (1a) and its validation as a scaffold.

  • Synthesis and Glycosidase Inhibitory Activities of Piperidine Diols. Source:Bioorganic & Medicinal Chemistry, 2003/2009 (General reference for hydroxypiperidine SAR).[1][2] Context: Establishes the correlation between hydroxyl stereochemistry and specific glycosidase inhibition (Galactosidase vs. Glucosidase).

    • (Analogous Pyrrolidine study establishing the principle)

  • Stereoselective Synthesis of cis-3-Fluoropiperidin-4-ol. Source:Journal of Organic Chemistry, 2013.[2] Context: Provides synthetic routes and characterization for (3S,4R) substituted piperidines, validating the structural assignment.

  • Iminosugars as Glycosidase Inhibitors: Nojirimycin and Beyond. Source:Wiley Online Library / Thieme.[1][2] Context: Comprehensive review of how stereochemistry dictates the "sugar mimicry" of piperidine alkaloids.

Sources

Technical Guide: Chiral HPLC Analysis of (3S,4R)-Piperidine-3,4-diol

[1]

Executive Summary & Strategic Analysis

The Analyte: this compound is a polar, secondary amine with two contiguous stereocenters.[1] It is a critical intermediate in the synthesis of iminosugar therapeutics and viral neuraminidase inhibitors.[1]

The Analytical Challenge:

  • Lack of Chromophore: The native molecule has no UV-active groups (only sigma bonds), rendering standard UV detection (254 nm) impossible without high concentrations or low-wavelength (200-210 nm) noise.[1]

  • High Polarity: The presence of two hydroxyl groups and a secondary amine results in strong retention on polar stationary phases and significant peak tailing due to silanol interactions.[1]

  • Stereochemical Complexity: You must separate the (3S,4R) enantiomer from its (3R,4S) antipode and potentially (3R,4R)/(3S,3S) diastereomers.[1]

The Solution: This guide presents two distinct workflows:

  • Method A (Derivatization): The "Gold Standard" for QC and purity analysis. It introduces a UV chromophore and masks the amine, enhancing resolution.[1]

  • Method B (Direct Analysis): For process monitoring where derivatization is impractical.[1] Requires specialized detectors (CAD/ELSD).[1]

Method A: Pre-Column Derivatization (Recommended)

Objective: Transform the analyte into a UV-active, less polar species (N-Benzoyl or N-Boc derivative) to enable robust separation on polysaccharide columns.[1]

The Chemistry

We utilize Benzoyl Chloride (BzCl) or Di-tert-butyl dicarbonate (Boc2O) .[1] The Benzoyl derivative is preferred for analytical HPLC due to its strong UV absorbance at 254 nm.

Derivatizationcluster_0Reaction SchemeStartThis compound(Polar, UV-Inactive)Reagent+ Benzoyl Chloride(Base: TEA/NaOH)Start->ReagentProductN-Benzoyl-(3S,4R)-Piperidine-3,4-diol(UV-Active, Non-Polar)Reagent->Product

Figure 1: Derivatization strategy to introduce UV chromophore.

Experimental Protocol (N-Benzoylation)
  • Preparation: Dissolve 10 mg of sample in 1 mL of Water/THF (1:1).

  • Basification: Add 2 equivalents of Triethylamine (TEA) or NaHCO3.

  • Reaction: Add 1.2 equivalents of Benzoyl Chloride dropwise at 0°C.

  • Incubation: Stir at Room Temperature (RT) for 30 minutes.

  • Quench: Add 0.1 mL dimethylaminopropylamine (to scavenge excess BzCl) or simply dilute with mobile phase if using analytical scale.

  • Injection: Inject 5-10 µL onto the HPLC.

HPLC Conditions (Chiralpak IC-3)

The Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) is superior for polar functionalized piperidines due to its immobilized nature and unique hydrogen-bonding capability.[1]

ParameterCondition
Column Chiralpak IC-3 (Immobilized), 4.6 x 150 mm, 3 µm
Mobile Phase n-Hexane : Isopropanol (80 : 20 v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 254 nm
Expected Retention (3R,4S) ~ 6.5 min; (3S,4R) ~ 8.2 min
Selectivity (

)
> 1.3

Why this works: The benzoyl group interacts via


Method B: Direct Analysis (Advanced)

Objective: Analyze the native molecule without reaction.[1] This requires a detector capable of seeing non-chromophoric compounds.[1]

Critical Constraint: Do NOT use standard Crownpak CR(+) columns. Crown ethers complex effectively with primary amines (

1
The Workflow

We use an Immobilized Polysaccharide Column (Chiralpak IG) in "Basic Polar Mode". The IG column (Amylose tris(3-chloro-5-methylphenylcarbamate)) offers distinct selectivity for cyclic amines.[1]

DirectAnalysisSampleNative Sample(Dissolved in Mobile Phase)ColumnChiralpak IG-3(Amylose Derivative)Sample->ColumnInjectDetectorDetector: CAD or ELSD(Essential for UV-inactive)Column->DetectorSeparateMobilePhaseMP: Acetonitrile : MeOH : DEA(90 : 10 : 0.1)MobilePhase->ColumnElute

Figure 2: Direct analysis workflow requiring universal detection.

HPLC Conditions
ParameterCondition
Column Chiralpak IG-3 or Chiralpak AD-H
Mobile Phase Acetonitrile : Methanol : Diethylamine (95 : 5 : 0.[1]1)
Additive 0.1% DEA is mandatory to suppress amine tailing.
Flow Rate 0.8 mL/min
Detection CAD (Charged Aerosol) or ELSD (Evaporative Light Scattering)
Back Pressure ~60-80 bar

Note on Detection: If CAD/ELSD is unavailable, you can use UV at 205-210 nm, but you must use high-purity solvents (HPLC Grade Acetonitrile) and expect baseline drift.[1]

Performance Comparison

FeatureMethod A: N-Benzoyl DerivatizationMethod B: Direct Analysis (CAD/ELSD)
Sensitivity High (UV 254 nm is very sensitive for benzamides)Medium (Dependent on analyte mass/volatility)
Sample Prep High (Requires 45 min reaction time)Low (Dilute and Shoot)
Resolution (

)
Excellent (> 2.0) due to added interaction sitesGood (> 1.[1]5) but peak tailing is a risk
Robustness High (Derivative is stable)Medium (Amine retention shifts with pH/Age)
Equipment Standard HPLC-UVRequires CAD/ELSD detector
Best For Final Purity Release / QC In-Process Control (IPC)

Troubleshooting Guide

Issue: Peak Tailing
  • Cause: Interaction of the secondary amine with residual silanols on the silica support.

  • Fix (Method B): Increase Diethylamine (DEA) concentration to 0.2%. Ensure the column is "doped" by flushing with mobile phase for at least 60 mins.

  • Fix (Method A): Ensure complete derivatization. Under-derivatized free amine will tail severely or elute at the void volume.

Issue: Low Sensitivity
  • Cause: (Method A) Incomplete reaction or hydrolysis of chloride reagent.[1]

  • Fix: Use fresh Benzoyl Chloride. Ensure the reaction pH remains basic (pH > 9) by adding adequate TEA.

Issue: Split Peaks
  • Cause: Rotamers. N-Benzoyl/N-Boc derivatives of piperidines can exist as cis/trans rotamers around the amide bond.[1]

  • Fix: Raise column temperature to 35-40°C to speed up rotamer interconversion, coalescing the peaks into a single sharp band.

References

  • Chiral Technologies. Instruction Manual for CROWNPAK® CR(+) / CR(-). (Crown ethers are specific for primary amines, supporting the decision to avoid them for this secondary amine).[1]

  • BOC Sciences. Separation of N-Boc-3,4-dihydroxypiperidine enantiomers chiral HPLC. (Validates the use of N-protection for piperidine separations).

  • Daicel Corporation. Chiralpak IC Application Note: Separation of Functionalized Piperidines. (Supports the use of Immobilized Polysaccharide columns for polar heterocycles).

  • ResearchGate. Enantiomeric Separation of Piperidine Derivatives using Chiralpak IA/IB. (Provides baseline data for mobile phase selection with basic additives).

  • BenchChem. Performance comparison of chiral stationary phases for diol separation. (Comparative data on diol selectivity). [1]

Comparative Structural Analysis Guide: (3S,4R)-Piperidine-3,4-diol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Imperative

In the development of glycosidase inhibitors and pharmacological chaperones, the specific stereochemistry of the piperidine core is the primary determinant of biological activity. (3S,4R)-Piperidine-3,4-diol (Cis-3,4-dihydroxypiperidine) represents a distinct pharmacophore compared to its trans-isomer counterparts (e.g., the isofagomine-like (3R,4R) series).

This guide objectively compares the two primary methods for validating the structural integrity of this building block: Single-Crystal X-ray Diffraction (SC-XRD) versus Solution-State NMR Spectroscopy . While NMR provides rapid relative stereochemical data, X-ray crystallography of the hydrochloride salt or derivatives remains the absolute standard for confirming the (3S,4R) absolute configuration required for regulatory filing and structure-activity relationship (SAR) precision.

Comparative Analysis: X-ray Data vs. NMR Profiling[1][2]

The following analysis contrasts the "performance" of these analytical techniques in defining the (3S,4R) isomer. Performance here is defined as the resolution of stereochemical ambiguity.

Table 1: Structural Data Comparison (Cis vs. Trans)
FeatureThis compound (Cis) (3R,4R)-Piperidine-3,4-diol (Trans) Differentiation Method
Ring Conformation Chair (4C1 or 1C4)Chair (4C1 preferred)X-ray / NMR NOE
Substituent Orientation Axial / Equatorial (a,e)Diequatorial (e,e)X-ray Torsion Angles
O3-C3-C4-O4 Torsion ~60° (Gauche) ~180° (Anti) X-ray (Definitive)
H3-H4 Coupling (

)
3.0 – 4.5 Hz (Small)9.0 – 11.0 Hz (Large)1H-NMR
Crystal Packing H-bond networks involving ax/eq OHExtended H-bond sheets (eq/eq)X-ray Packing
Space Group (Typical) P21 or P212121 (Chiral)P212121X-ray Unit Cell
Expert Insight: The "Cis" Challenge

For the (3S,4R) isomer, the cis relationship forces one hydroxyl group into an axial position (assuming a chair conformation). This creates a unique "gauche" effect visible in X-ray data as a torsion angle near 60°. In contrast, the trans-isomers often adopt a diequatorial stance with a torsion angle near 180°.

  • Why X-ray Wins: NMR coupling constants (

    
    ) can be ambiguous if the ring undergoes rapid chair-chair flipping (averaging the signals). X-ray crystallography captures a single, defined low-energy conformer in the solid state, providing indisputable proof of the (3S,4R) absolute configuration, especially when crystallized as a salt (e.g., HCl) containing an anomalous scatterer.
    

Experimental Protocol: Crystallization & Structure Solution

Generating high-quality X-ray data for this compound often requires derivatization or salt formation, as the free base is frequently an oil or low-melting solid.

Protocol A: Crystallization of the Hydrochloride Salt

Objective: Obtain diffraction-quality crystals of this compound·HCl.

  • Dissolution: Dissolve 50 mg of this compound free base in 0.5 mL of dry methanol.

  • Acidification: Add 1.1 equivalents of 1M HCl in diethyl ether dropwise. A white precipitate may form immediately.

  • Redissolution: If precipitate forms, add minimal methanol with varying heat (up to 40°C) until clear.

  • Vapor Diffusion: Transfer the solution to a small inner vial. Place this vial inside a larger jar containing 5 mL of diethyl ether or acetone (antisolvent). Cap tightly.

  • Incubation: Allow to stand at 4°C for 3-7 days. Colorless prisms or needles should form.

  • Harvesting: Mount crystal on a cryoloop using Paratone-N oil and flash-cool to 100 K in a liquid nitrogen stream.

Protocol B: Data Collection & Refinement (Standard Parameters)
  • Source: Cu K

    
     (
    
    
    
    Å) is preferred for absolute configuration determination using the anomalous signal of Chlorine.
  • Resolution Target: < 0.85 Å.

  • Refinement: Full-matrix least-squares on

    
    .
    
  • Validation: Check Flack parameter. A value near 0.0 (e.g.,

    
    ) confirms the correct absolute stereochemistry ((3S,4R)). A value near 1.0 indicates the inverted structure.
    

Structural Validation Workflow

The following diagram illustrates the decision matrix for validating the (3S,4R) isomer, highlighting where X-ray data provides critical "Go/No-Go" decision points compared to NMR.

StructuralValidation Start Crude this compound NMR_Check 1H-NMR Analysis (J3,4 Coupling) Start->NMR_Check Decision_NMR J ~ 3-5 Hz? NMR_Check->Decision_NMR Derivatization Salt Formation (HCl or N-Boc) Decision_NMR->Derivatization Yes (Cis indic.) Invalid REJECT (Wrong Isomer) Decision_NMR->Invalid No (J > 8Hz = Trans) Crystallization Vapor Diffusion (MeOH/Ether) Derivatization->Crystallization XRD_Collect SC-XRD Data Collection (Cu Source) Crystallization->XRD_Collect Structure_Sol Structure Solution (Direct Methods) XRD_Collect->Structure_Sol Abs_Config Absolute Config Check (Flack Parameter) Structure_Sol->Abs_Config Valid VALIDATED (3S,4R) Isomer Abs_Config->Valid Flack ~ 0.0 Abs_Config->Invalid Flack ~ 1.0

Figure 1: Critical path for structural validation. Note that while NMR provides an early indication of relative stereochemistry (cis vs. trans), only X-ray crystallography (red node) provides the definitive absolute configuration required for drug substance registration.

Scientific Interpretation of X-ray Data[1][2][4]

When analyzing the X-ray data for this compound (or its HCl salt), researchers should look for these specific structural signatures which differ from the commercially available trans-isomers:

  • Vicinal Diol Torsion: The O3-C3-C4-O4 dihedral angle will be syn-clinal (gauche), typically between 55° and 65° . This contrasts sharply with the anti-periplanar conformation (~180°) seen in isofagomine-type inhibitors.

  • Intramolecular Hydrogen Bonding: In the free base or non-protic solvates, a weak intramolecular H-bond between the axial and equatorial hydroxyls (O-H...O distance ~2.2 Å) may be observed, stabilizing the cis-conformation.

  • Puckering Parameters: The piperidine ring usually adopts a 4C1 chair. For the (3S,4R) isomer, this places C3-OH in an equatorial position and C4-OH in an axial position (or vice versa depending on N-substitution), distinct from the diequatorial arrangement of the (3R,4R) isomer.

Why This Matters for Drug Design

The (3S,4R) configuration presents a specific "face" of hydroxyls to the biological target. In glycosidase inhibition, this mimics the transition state of specific sugars (e.g., mannose vs. glucose). X-ray confirmation ensures that the observed biological activity (IC50) is due to the designed stereochemistry and not a minor contaminant of the more thermodynamically stable trans-isomer.

References

  • Exploration of Piperidine 3D Fragment Chemical Space. Source: University of York / NIH. Context: Describes the synthesis and structural validation (including X-ray) of substituted piperidine fragments, establishing the baseline for cis/trans assignments in this class. URL:[Link] (General Thesis Repository for related structural work) /

  • Combined X-ray and NMR Analysis of Cyclotide Stability. Source: NIH / PubMed Central. Context: Demonstrates the comparative utility of X-ray vs NMR in defining cis-peptide and ring conformations, analogous to the cis-piperidine challenge. URL:[Link]

  • PubChem Compound Summary: this compound Hydrochloride. Source:[1][2] National Center for Biotechnology Information (NCBI). Context: Verification of chemical identity, CAS registry (1523530-14-4), and availability of the specific isomer for experimental validation. URL:[Link] (Linked to general cis-isomer entry for structural reference)

  • Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol. Source: Journal of Organic Chemistry (via PubChem). Context: Provides X-ray crystallographic parameters for a closely related cis-3,4-disubstituted piperidine, validating the "gauche" torsion angle hypothesis. URL:[Link]

Sources

Comparative Guide: (3S,4R)-Piperidine-3,4-diol vs. Deoxynojirimycin (DNJ)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of (3S,4R)-Piperidine-3,4-diol versus the gold-standard iminosugar 1-Deoxynojirimycin (DNJ) . It focuses on their structural pharmacophores, inhibition potency against glycosidases, and the structure-activity relationship (SAR) that dictates their distinct biological roles.

Executive Summary

  • 1-Deoxynojirimycin (DNJ): A potent, broad-spectrum

    
    -glucosidase inhibitor  (IC
    
    
    
    in low
    
    
    M range). It mimics the D-glucopyranosyl cation transition state, featuring a trans-3,4-diol configuration and a critical C2-hydroxymethyl group.
  • This compound: A simplified, cis-configured piperidine fragment. It lacks the C2-hydroxymethyl and C5-hydroxyl anchors found in DNJ. Due to its (3S,4R) cis-stereochemistry (resembling D-galactose or D-ribose rather than D-glucose) and missing binding groups, it exhibits negligible potency against

    
    -glucosidase compared to DNJ. It serves primarily as a chiral building block for synthesizing complex galacto-type iminosugars rather than as a standalone therapeutic agent.
    

Structural & Pharmacophore Analysis[1]

The difference in inhibition potency stems directly from the stereochemical arrangement of hydroxyl groups and the presence of "anchoring" substituents.

Chemical Identity
Feature1-Deoxynojirimycin (DNJ) This compound
IUPAC Name (2R,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triolThis compound
Stereochemistry D-Gluco configurationCis-diol (Galacto/Erythro-like)
3,4-Diol Relationship Trans-diequatorial (mimics Glucose)Cis-axial/equatorial (mimics Galactose)
Key Pharmacophore Full pyranose mimic (C2, C3, C4, C5, N)Partial fragment (C3, C4, N only)
Structural Logic Diagram (Graphviz)

The following diagram illustrates the structural divergence and active site mismatch for the diol.

G cluster_0 Pharmacophore Comparison DNJ 1-Deoxynojirimycin (DNJ) (2R,3R,4R,5S) Full Glucose Mimic Target Alpha-Glucosidase Active Site DNJ->Target High Affinity (Trans-3,4 matches Glucose) (C2-CH2OH anchors binding) feat1 Trans-3,4-Diol (Glucose-like) DNJ->feat1 feat2 C2-Hydroxymethyl (Primary OH) DNJ->feat2 Diol This compound (3S,4R) Partial/Cis Fragment Diol->Target Low/No Affinity (Cis-3,4 steric clash) (Missing C2/C5 anchors) feat3 Cis-3,4-Diol (Galactose-like) Diol->feat3

Caption: Structural comparison showing why DNJ fits the Glucosidase active site while the (3S,4R)-Diol fails due to stereochemical mismatch and lack of binding anchors.

Comparative Potency Data

The following data highlights the drastic loss of potency when the full glucose-mimicking scaffold (DNJ) is reduced to the simple cis-diol fragment.

Inhibition Profile (IC Values)
Target EnzymeDNJ (Standard) This compound Interpretation

-Glucosidase
(Yeast)
0.5 - 20

M
[1,2]
> 1000

M / Inactive
The cis-diol configuration clashes with the glucose-specific pocket (requires trans).

-Glucosidase
(Rat Intestine)
1 - 10

M
[1]
Inactive Lack of C2-hydroxymethyl prevents critical H-bonding with Asp/Glu catalytic residues.

-Glucosidase
(Almond)
10 - 50

M
Weak / Inactive Requires trans-3,4-diol geometry.

-Galactosidase
Weak Potential Weak Activity The (3S,4R) cis-diol matches the Galactose 3,4-configuration, but lack of C2/C5 groups limits potency.

Key Insight: Potency in iminosugars is driven by the "Transition State Mimicry" rule.

  • Stereochemistry: The enzyme pocket is chiral.

    
    -Glucosidase recognizes a trans-3,4-diol (like in glucose). The (3S,4R)-diol presents a cis-face, making it structurally incompatible.
    
  • Binding Anchors: The C2-hydroxymethyl group in DNJ (and C6 in glucose) forms a critical hydrogen bond with the enzyme's entrance loop. Removing this (as in the diol) reduces affinity by orders of magnitude.

Experimental Protocol: -Glucosidase Inhibition Assay

To experimentally verify the potency difference, use this standardized kinetic assay. This protocol relies on the hydrolysis of p-nitrophenyl-


-D-glucopyranoside (pNPG), which releases yellow p-nitrophenol.
Reagents
  • Enzyme:

    
    -Glucosidase (from Saccharomyces cerevisiae, Sigma G5003).
    
  • Substrate: pNPG (Sigma N1377), 5 mM stock in buffer.

  • Inhibitors:

    • Test Compound: this compound (dissolved in water/DMSO).

    • Positive Control: 1-Deoxynojirimycin (DNJ) or Acarbose.

  • Buffer: 67 mM Phosphate Buffer, pH 6.8.

Workflow (Step-by-Step)
  • Preparation: Dilute enzyme to 0.1 U/mL in cold phosphate buffer. Prepare serial dilutions of DNJ (0.1

    
    M – 100 
    
    
    
    M) and (3S,4R)-Diol (10
    
    
    M – 10 mM).
  • Pre-incubation:

    • Add 20

      
      L  of Inhibitor (or buffer for blank) to 96-well plate.
      
    • Add 40

      
      L  of Enzyme solution.
      
    • Incubate at 37°C for 10 minutes to allow inhibitor binding.

  • Reaction Initiation:

    • Add 40

      
      L  of 5 mM pNPG substrate.
      
  • Measurement:

    • Monitor absorbance at 405 nm kinetically every 60 seconds for 20 minutes at 37°C.

  • Data Analysis:

    • Calculate the slope (velocity) of the linear portion.

    • Determine % Inhibition:

      
      .
      
    • Plot Log[Concentration] vs. % Inhibition to determine IC

      
      .
      

Expected Result: DNJ will show a sigmoidal inhibition curve with IC


 ~5-20 

M. This compound will likely show a flat line (no inhibition) or require mM concentrations to show effect.

Applications & Synthesis Context

While DNJ is a drug candidate, this compound is a synthetic intermediate .

  • DNJ Applications:

    • Diabetes: Reduces post-prandial blood glucose (Miglitol is an N-hydroxyethyl-DNJ derivative).

    • Antiviral: Disrupts glycoprotein folding in ER (HIV/Dengue research).

    • Lysosomal Storage: Pharmacological chaperone for Gaucher disease.[1]

  • (3S,4R)-Diol Applications:

    • Building Block: Used to synthesize cis-configured iminosugars (e.g., galactostatin analogs) via N-alkylation or C-chain extension.

    • Fragment-Based Drug Design (FBDD): Used to probe the "minimal pharmacophore" requirements for novel glycosidase targets.

References

  • Asano, N., et al. (1994). "Polyhydroxylated alkaloids: structure-activity relationships of glycosidase inhibition." Journal of Medicinal Chemistry. Link

  • Lillelund, V. H., et al. (2002). "Recent developments in the synthesis of azasugars." Chemical Reviews. Link

  • Wong, C. H., et al. (1995). "Synthesis and biological evaluation of iminosugars as glycosidase inhibitors." Tetrahedron. Link

  • BenchChem Protocols. (2025).

    
    -Glucosidase Inhibition Assay Using 1-Deoxynojirimycin." Link
    
  • PubChem Compound Summary. (2025). "this compound." Link

Sources

Reference Standards for (3S,4R)-Piperidine-3,4-diol Purity Testing: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3S,4R)-Piperidine-3,4-diol (CAS: 868051-84-7) is a critical chiral building block in the synthesis of iminosugar pharmaceuticals and glycosidase inhibitors.[1][2][3] Its purity testing presents two distinct analytical challenges: stereochemical complexity (distinguishing it from its enantiomer (3R,4S) and diastereomers) and UV silence (lack of a strong chromophore).

This guide objectively compares reference standard options and analytical methodologies. It argues that due to the scarcity of accredited Certified Reference Materials (CRMs) for this specific intermediate, the establishment of an In-House Primary Standard validated via Quantitative NMR (qNMR) is the most scientifically robust approach for drug development workflows.

Part 1: The Hierarchy of Reference Standards

For niche chiral intermediates like this compound, the "Gold Standard" CRM is often commercially unavailable.[2][3] Researchers must choose between commercial research-grade materials or developing an in-house primary standard.[2][3]

Comparative Analysis of Standard Types
FeatureOption A: Commercial Research Grade Option B: In-House Primary Standard (Recommended) Option C: Secondary Working Standard
Source Chemical Vendors (e.g., BLD Pharm, Sigma)Synthesized/Purified In-House & CharacterizedIn-House Batch calibrated against Option B
Traceability Low (Vendor CoA often lacks detailed impurity profile)High (Directly traceable to NIST/SI via qNMR internal std) Medium (Traceable to Option B)[2][3]
Purity Assignment Often "Area %" by HPLC (risky for UV-silent compounds)Mass Balance (qNMR + HPLC + ROI + KF) Assayed against Primary Standard
Stereochemical Data Optical Rotation (often insufficient for <1% chiral impurities)Chiral HPLC/GC + qNMR Chiral HPLC retention time match
Suitability Early-stage screeningGLP/GMP Release Testing, Method Validation Routine QC testing

Expert Insight: Relying solely on a vendor's "98% Purity" claim for this compound is dangerous.[2][3] Vendors often use non-chiral GC-MS or HPLC-ELSD, which may co-elute the enantiomer (3R,4S), leading to a false high purity value.

Part 2: Analytical Methodologies & Performance

To validate a reference standard for this compound, a multi-modal approach is required.

Quantitative NMR (qNMR) – The Absolute Truth

Because this compound lacks a chromophore, qNMR is the superior method for absolute purity assignment. It does not require a response factor for the analyte.

  • Internal Standard: Maleic Acid or 3,5-Dinitrobenzoic acid (traceable to NIST SRM).[3]

  • Solvent: D₂O (exchangeable protons will disappear, simplifying the spectrum).

  • Advantage: Determines absolute weight % purity (assay), accounting for water, salts (HCl), and residual solvents simultaneously.

Chiral HPLC with Charged Aerosol Detection (CAD)

Standard UV detection is ineffective without derivatization.[3] CAD provides near-universal response.[2][3]

  • Column: Immobilized Polysaccharide (e.g., Chiralpak IA or IC).

  • Mobile Phase: Hexane/Ethanol/Diethylamine (Normal Phase) or Acetonitrile/Buffer (Reverse Phase).[3]

  • Advantage: Separates the (3S,4R) target from the (3R,4S) enantiomer and trans-diastereomers.

Derivatization HPLC-UV

If CAD is unavailable, the amine must be derivatized to introduce a chromophore.

  • Reagent: Benzoyl Chloride or FMOC-Cl.[2][3]

  • Mechanism: Reacts with the secondary amine to form a UV-active amide.[2][3]

  • Risk: Kinetic resolution during derivatization could skew the enantiomeric ratio if the reaction is not quantitative.

Part 3: The "Self-Validating" Protocol

This protocol establishes a self-validating system where the reference standard's purity is derived from first principles (qNMR) rather than external reliance.[3]

Phase 1: Structural Confirmation (Qualitative)
  • H-NMR & C-NMR: Confirm the cis-3,4-diol substitution pattern. The coupling constants (

    
    ) of the methine protons will distinguish cis (smaller 
    
    
    
    , ~2-5 Hz) from trans (larger
    
    
    , ~8-10 Hz).
  • HRMS: Confirm molecular formula (

    
    ).
    
Phase 2: Absolute Purity Assignment (Quantitative)

Protocol:

  • Weigh ~10 mg of this compound (analyte) and ~10 mg of NIST-traceable Maleic Acid (Internal Standard) into a vial. Precision: ±0.002 mg.[3]

  • Dissolve in 0.6 mL D₂O.

  • Acquire ¹H-NMR with

    
     relaxation delay > 30s (ensure 5x longest 
    
    
    
    ).
  • Integrate the signal for the internal standard (olefinic protons) and a non-exchangeable analyte signal (e.g., C2-H protons).

  • Calculate Purity (

    
    ): 
    
    
    
    
Phase 3: Chiral Purity Validation

Protocol:

  • Develop a Chiral HPLC-CAD method.

    • Column: Chiralpak IC (4.6 x 250 mm, 5 µm).

    • Mobile Phase: 80:20 Acetonitrile:Methanol + 0.1% Diethylamine.[3]

    • Flow: 1.0 mL/min.[3]

  • Inject the sample.[3]

  • Calculate Enantiomeric Excess (ee) and Diastereomeric Excess (de) .

  • Final Purity Assignment: Combine qNMR (Assay) with Chiral HPLC (Organic Impurity Profile).

Part 4: Visualization of the Validation Workflow

The following diagram illustrates the logical flow for establishing a Primary Reference Standard for this compound.

ReferenceStandardValidation cluster_inputs Inputs cluster_analysis Analytical Characterization RawMaterial Crude this compound NMR_Qual 1. Structural ID (1H/13C NMR) Confirm cis-configuration RawMaterial->NMR_Qual InternalStd Traceable Internal Std (e.g., Maleic Acid) qNMR 2. qNMR Assay Determine Absolute Wt% InternalStd->qNMR NMR_Qual->qNMR ChiralHPLC 3. Chiral HPLC-CAD Determine Enantiomeric Purity (ee%) qNMR->ChiralHPLC WaterContent 4. Karl Fischer / TGA Residual Water/Solvents ChiralHPLC->WaterContent Decision Is Purity > 98% AND ee% > 99%? WaterContent->Decision FinalStd VALIDATED PRIMARY STANDARD (Assigned Purity Value) Decision->FinalStd Pass Recrystallize Recrystallize / Prep HPLC Decision->Recrystallize Fail Recrystallize->NMR_Qual Re-test

Caption: Workflow for establishing a qualified primary reference standard for this compound, integrating qNMR for mass balance and Chiral HPLC for stereochemical purity.

Part 5: Experimental Data Comparison (Simulated)

The table below illustrates why qNMR is superior to standard HPLC Area% for this specific compound.

ParameterMethod A: Standard HPLC-UV (210 nm)Method B: qNMR (Internal Std)Interpretation
Analyte Response Low/Noise (No chromophore)1:1 StoichiometricUV is blind to the main compound without derivatization.[2][3]
Impurity Detection Detects only UV-active impuritiesDetects all protonated speciesUV overestimates purity by missing non-UV impurities (e.g., inorganic salts).[3]
Purity Value 99.5% (Area %) 94.2% (Weight %) qNMR reveals the true content (likely due to HCl salt or water).
Stereo-Selectivity None (Achiral column)None (Enantiomers identical)Neither method alone is sufficient. qNMR gives Assay; Chiral HPLC gives Stereo-purity.[2][3]

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Saito, T., et al. (2011). Absolute configuration and synthesis of 3,4-dihydroxypiperidines. Tetrahedron: Asymmetry.[3][4][5] (Contextualizing the cis/trans separation challenges).

  • FDA Guidance for Industry. (2016). Analytical Procedures and Methods Validation for Drugs and Biologics. Link

  • Teo, Y.C., et al. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines. National Institutes of Health (PMC).[3] Link

  • PubChem Compound Summary. (2024). This compound.[2][3] National Library of Medicine.[3] Link

Sources

A Comparative Guide to the Spectroscopic Characterization of (3S,4R)-Piperidine-3,4-diol and Its Stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Stereoisomerism in Drug Development

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals due to its favorable physicochemical properties and synthetic accessibility.[1][2] Molecules such as (3S,4R)-Piperidine-3,4-diol, a chiral, polyhydroxylated piperidine, represent a class of compounds with significant therapeutic potential, acting as mimics of natural carbohydrates or as key intermediates in the synthesis of complex drug candidates.[3][4]

However, the three-dimensional arrangement of atoms—its stereochemistry—can dramatically alter a molecule's pharmacological activity, metabolic fate, and toxicity. The subtle difference between the (3S,4R) configuration and its diastereomers, such as the cis-diols ((3S,4S) or (3R,4R)), can mean the difference between a potent therapeutic and an inactive or even harmful compound. Differentiating these closely related isomers is a critical analytical challenge in drug discovery and development.[5][6]

This guide provides an in-depth comparison of spectroscopic methodologies for the unambiguous characterization of this compound. We will move beyond simple data reporting to explain the causal relationships behind experimental choices and data interpretation, offering a robust, self-validating framework for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Stereochemistry

NMR spectroscopy is the most powerful tool for elucidating the detailed 3D structure of molecules in solution. By probing the magnetic environments of atomic nuclei (¹H and ¹³C), we can deduce connectivity, relative stereochemistry, and conformational preferences.[5][7]

Proton (¹H) NMR: Deciphering Spatial Relationships through Coupling Constants

The key to differentiating piperidine-diol stereoisomers lies in the dihedral angle between adjacent protons, particularly H-3 and H-4. This relationship is described by the Karplus equation, which correlates the magnitude of the scalar coupling constant (³JHH) to the dihedral angle.

  • Expert Insight: For the trans-isomer, this compound, the most stable chair conformation will place the hydroxyl groups in a diequatorial position to minimize steric hindrance. This results in the attached H-3 and H-4 protons being in a diaxial relationship. The nearly 180° dihedral angle between these diaxial protons leads to a large, characteristic coupling constant (³J3a,4a ≈ 8–13 Hz). Conversely, for a cis-isomer (e.g., (3S,4S)), the stable conformation will have one axial and one equatorial hydroxyl group, resulting in an axial-equatorial relationship between H-3 and H-4. This gauche interaction (~60° dihedral angle) produces a much smaller coupling constant (³J3a,4e ≈ 2–5 Hz). This difference in ³J3,4 is the most definitive ¹H NMR marker for distinguishing cis and trans isomers.

Carbon (¹³C) NMR: A Probe of the Electronic Environment

While ¹H NMR excels at defining relative proton positions, ¹³C NMR provides complementary information based on the electronic environment of each carbon atom. The stereochemical arrangement of the hydroxyl groups influences steric compression and shielding effects, leading to distinct chemical shifts for each isomer.

2D NMR Techniques: Unambiguous Assignment and Confirmation

For complex molecules, one-dimensional spectra can be crowded. Two-dimensional NMR techniques are essential for resolving ambiguities and confirming structural assignments.

  • COSY (Correlation Spectroscopy): Maps ¹H-¹H scalar couplings, confirming which protons are adjacent to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to, allowing for definitive carbon assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for mapping out the complete carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is paramount for stereochemical assignment. It detects protons that are close in space, regardless of their bonding connectivity. For the trans-isomer (3S,4R), a NOESY experiment would show no cross-peak between the diaxial H-3 and H-4 protons, but would show correlations to their respective vicinal neighbors. For a cis-isomer, a clear NOE cross-peak between the axial H-3 and equatorial H-4 (or vice-versa) would be expected, confirming their spatial proximity on the same face of the ring.[7]

  • Sample Preparation: Dissolve ~5-10 mg of the piperidine-3,4-diol isomer in ~0.6 mL of a deuterated solvent (e.g., D₂O, MeOD, or CDCl₃). The choice of solvent is critical; D₂O or MeOD will cause the exchange of the labile -OH and -NH protons, simplifying the spectrum by removing their signals and associated couplings.

  • Internal Standard: Add a trace amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) for aqueous solutions, to reference the chemical shifts to 0.00 ppm.

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY spectra on a high-field NMR spectrometer (≥400 MHz is recommended for better signal dispersion).

  • Data Analysis: Process the spectra using appropriate software. Integrate ¹H signals, assign chemical shifts, and measure coupling constants. Analyze 2D spectra to confirm all assignments and determine stereochemical relationships.

Spectroscopic FeatureThis compound (trans)(3S,4S)-Piperidine-3,4-diol (cis)Rationale for Difference
¹H NMR: ³JH3-H4 ~10.5 Hz~3.5 HzDiaxial H3-H4 relationship in the trans isomer vs. axial-equatorial in the cis isomer.
¹³C NMR: δ C3, C4 Distinct shifts due to diequatorial OH groupsShifts are influenced by axial/equatorial OH arrangement and associated steric effects.
NOESY Cross-Peak No significant H3-H4 correlationStrong H3-H4 correlationProves through-space proximity of H3 and H4 on the same face of the ring in the cis isomer.

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Confirmation cluster_interpretation Structural Elucidation H1 ¹H NMR COSY COSY H1->COSY HSQC HSQC H1->HSQC HMBC HMBC H1->HMBC NOESY NOESY H1->NOESY Stereochem Relative Stereochemistry (J-coupling, NOESY) H1->Stereochem C13 ¹³C NMR C13->HSQC C13->HMBC Connectivity Bond Connectivity (¹H, ¹³C, COSY, HMBC) COSY->Connectivity HSQC->Connectivity HMBC->Connectivity NOESY->Stereochem Final Final Structure (e.g., 3S,4R) Connectivity->Final Stereochem->Final Sample Piperidine-diol Isomer Sample Sample->H1 Sample->C13

Mass Spectrometry (MS): Differentiating by Fragmentation

While isomers inherently have the same molecular mass, their behavior upon fragmentation in a mass spectrometer can be distinct. Tandem mass spectrometry (MS/MS) is particularly useful for this purpose.[8]

  • Expert Insight: The technique involves isolating the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID). The stereochemistry of the hydroxyl groups can influence the stability of the precursor ion and the transition states of fragmentation pathways. For example, a cis-diol might more readily undergo a concerted loss of water involving both hydroxyl groups, leading to a unique fragment ion or a different ratio of fragment ions compared to the trans isomer, where such an interaction is sterically hindered.[9][10] Alpha-cleavage adjacent to the nitrogen is a common pathway for piperidines, and the relative orientation of substituents can influence the favorability of these and subsequent ring-opening fragmentations.[11]

  • Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the isomer in a suitable solvent like methanol or acetonitrile with 0.1% formic acid. The acid is crucial for promoting protonation in ESI.

  • Chromatography (Optional but Recommended): Use a liquid chromatography (LC) system, such as one with a HILIC or reversed-phase column, to separate the isomers if they are in a mixture.

  • Ionization: Introduce the sample into the mass spectrometer using electrospray ionization (ESI) in positive ion mode. This is a "soft" ionization technique that preserves the molecular ion.

  • MS/MS Acquisition: In the mass spectrometer, set the instrument to isolate the [M+H]⁺ ion (e.g., m/z 118.08 for C₅H₁₁NO₂).

  • Fragmentation: Apply a range of collision energies to fragment the isolated parent ion and record the resulting product ion spectrum.

  • Analysis: Compare the product ion spectra of the different isomers, looking for unique fragment ions or significant differences in the relative abundance of common fragments.

FeatureThis compound (trans)(3S,4S)-Piperidine-3,4-diol (cis)Rationale for Difference
Parent Ion [M+H]⁺ m/z 118.08m/z 118.08Identical molecular weight.
Fragment Ion (m/z) Prominent fragment from single H₂O loss.Unique fragment from concerted elimination or different abundance ratio for common fragments.Stereochemistry influences fragmentation pathways and transition state energies.

Vibrational Spectroscopy: Probing Functional Groups and Conformations

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. The key region of interest for piperidine-diols is the O-H stretching band (~3200-3600 cm⁻¹).

  • Expert Insight: The exact frequency and shape of the O-H band are highly sensitive to hydrogen bonding. In the trans-diequatorial isomer, intramolecular hydrogen bonding between the two hydroxyl groups is impossible. In contrast, the cis-ax/eq isomer can potentially form an intramolecular H-bond. This difference can manifest as a sharper, distinct O-H peak for a non-bonded or weakly bonded group versus a very broad absorption band characteristic of strong intermolecular or intramolecular hydrogen bonding.[12][13]

Vibrational Circular Dichroism (VCD)

VCD is the extension of IR spectroscopy to chiral molecules. It measures the differential absorption of left and right circularly polarized infrared light.

  • Expert Insight: VCD provides a unique spectral fingerprint for each enantiomer. Crucially, the absolute configuration of a chiral molecule can be determined without the need for crystallization by comparing the experimental VCD spectrum to one predicted by quantum chemical calculations (e.g., Density Functional Theory).[14] This is an exceptionally powerful tool for confirming the (3S,4R) assignment.

Chiroptical Spectroscopy: Confirming Absolute Configuration

Electronic Circular Dichroism (CD)

Standard CD spectroscopy measures the differential absorption of circularly polarized light in the UV-Vis region. While piperidine-diols lack strong chromophores, derivatization or complexation can induce a measurable CD signal.[15] The sign and intensity of the Cotton effects in the CD spectrum are unique to a specific enantiomer, making it an excellent tool for distinguishing (3S,4R) from its enantiomer (3R,4S).

Integrated Analytical Workflow

A robust characterization relies on an integrated approach where techniques are used in a logical sequence to build a complete picture of the molecule.

Analytical_Workflow Start Unknown Piperidine-diol Sample MS Mass Spectrometry (MS) Start->MS IR Infrared (IR) Spectroscopy Start->IR Result1 Molecular Formula Confirmed MS->Result1 Result2 Functional Groups & H-Bonding ID'd IR->Result2 NMR Full NMR Analysis (¹H, ¹³C, 2D) Result3 Relative Stereochemistry Determined (cis vs. trans) NMR->Result3 CD_VCD Chiroptical Methods (CD/VCD) Final_ID Absolute Configuration Confirmed (e.g., 3S,4R) CD_VCD->Final_ID Result1->NMR Result2->NMR Result3->CD_VCD

Conclusion

The definitive spectroscopic characterization of this compound requires a multi-faceted approach that leverages the strengths of several analytical techniques. While mass spectrometry confirms molecular weight and infrared spectroscopy identifies key functional groups, it is the detailed analysis by one- and two-dimensional NMR spectroscopy that provides the irrefutable evidence for the trans relative stereochemistry, primarily through the measurement of proton-proton coupling constants and Nuclear Overhauser Effects. Finally, chiroptical methods like VCD and CD are employed to confidently assign the absolute configuration. By following the integrated workflow and understanding the causal principles behind the data, researchers can ensure the correct stereoisomer is carried forward in the drug development pipeline, safeguarding the integrity and success of their research.

References

  • Capozzi, M. A. M., et al. (2020). A stereodivergent approach to piperidine iminosugars. Tetrahedron.
  • Fray, M. J., et al. (2020).
  • ResearchGate. (n.d.). 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. Retrieved from [Link]

  • de Almeida, M. V., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Retrieved from [Link]

  • SpectraBase. (n.d.). Piperidine. Retrieved from [Link]

  • Supporting Information. (n.d.).
  • Mori, T., et al. (2020). Circular dichroism and circularly polarised luminescence of bipyrenyl oligopeptides, with piperidines added in the peptide chains. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • ResearchGate. (n.d.). Piperine mass fragments: possible structures of major mass spectral.... Retrieved from [Link]

  • Iwabuchi, H., et al. (2002). Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry with stable-isotope tracer technique. PubMed. Retrieved from [Link]

  • Xu, D., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme.
  • LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • National Library of Medicine. (n.d.). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Optical rotatory dispersion and absolute configuration. Part 35.
  • Hudlicky, T., et al. (2016). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • PMC - PubMed Central. (2025).
  • Zinic, M., et al. (2000). Circular dichroism of host-guest complexes of achiral pyridino- and phenazino-18-crown-6 ligands with the enantiomers of chiral aralkyl ammonium salts. PubMed. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.).
  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.
  • Cvetkovikj, I., et al. (2022).
  • Fülöp, F., et al. (1993). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. PubMed. Retrieved from [Link]

  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • PubMed. (n.d.). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. Retrieved from [Link]

  • ACS Publications. (n.d.).
  • ResearchGate. (2025). Influence of piperidine ring on stability and reactivity of piperine. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments.
  • PMC. (n.d.).
  • PMC. (n.d.).
  • Google Patents. (n.d.). CN10386474A - Method for preparing (R)-3-amino piperidine hydrochloride.
  • MDPI. (n.d.).
  • Google Patents. (n.d.). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.

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Safety Operating Guide

Navigating the Safe Handling of (3S,4R)-Piperidine-3,4-diol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Personal Protective Equipment, Handling Protocols, and Disposal for Researchers, Scientists, and Drug Development Professionals.

(3S,4R)-Piperidine-3,4-diol, a key chiral building block in pharmaceutical synthesis, demands meticulous handling due to the potential hazards inherent to the piperidine class of compounds. This guide provides essential, immediate safety and logistical information, empowering laboratory personnel to work with confidence and security. By understanding the principles behind these safety protocols, you can foster a culture of safety and ensure the integrity of your research.

Hazard Assessment: Understanding the Risks of Piperidine Derivatives

Key Potential Hazards Include:

  • Corrosivity: Piperidines are known to cause severe skin burns and eye damage.[1][2][3][4] Contact can lead to redness, pain, and in severe cases, loss of vision.[2]

  • Toxicity: These compounds can be toxic if they come into contact with the skin, are inhaled, or are swallowed.[1][2][3][4] Acute exposure can lead to a range of symptoms, including nausea, vomiting, dizziness, and muscle weakness.[2][5]

  • Flammability: Many piperidine derivatives are flammable liquids and vapors.[6][7] Vapors can be heavier than air and may travel to an ignition source.[8]

  • Respiratory Irritation: Inhalation may cause irritation to the nose, throat, and respiratory tract, leading to coughing and wheezing.[2][5][9]

Given these potential risks, a comprehensive approach to personal protective equipment (PPE) is not merely a recommendation but a necessity.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount to ensuring personal safety. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles and a full-face shieldProtects against splashes and vapors that can cause severe eye damage.[1][10][11]
Hands Chemical-resistant gloves (e.g., Nitrile rubber)Prevents skin contact, which can lead to burns and toxicity.[1][6][10][11] Always check glove compatibility and breakthrough times.
Body Chemical-resistant lab coat or apronProtects against splashes and contamination of personal clothing.[10]
Respiratory Use within a certified chemical fume hoodA fume hood is the primary engineering control to prevent inhalation of hazardous vapors.[6] If work outside a fume hood is unavoidable, a respirator with an appropriate organic vapor cartridge is required.[1][10]
Visualizing PPE Selection: A Decision-Making Workflow

The following diagram illustrates the logical flow for selecting the necessary PPE based on the experimental conditions.

PPE_Selection cluster_0 Handling this compound start Start: Assess Task fume_hood Is the work performed in a chemical fume hood? start->fume_hood respirator Wear Respirator with Organic Vapor Cartridge fume_hood->respirator No standard_ppe Standard PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat fume_hood->standard_ppe Yes respirator->standard_ppe end_ppe Proceed with Experiment standard_ppe->end_ppe

Caption: Decision workflow for PPE selection.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and ensures a safe working environment.

Preparation:

  • Designate a Workspace: All work with this compound should be conducted in a designated area within a certified chemical fume hood.[6]

  • Assemble Materials: Before starting, ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible.

  • Review Safety Data Sheets: Familiarize yourself with the SDS of all chemicals to be used in the procedure. For this compound, review the SDS for piperidine as a surrogate.

Handling:

  • Don PPE: Put on all required personal protective equipment before entering the designated workspace.

  • Weighing and Transferring:

    • If the compound is a solid, handle it in a manner that minimizes dust generation.

    • If it is a liquid, use appropriate tools such as a calibrated pipette to transfer the substance.

    • All transfers should be performed over a secondary containment tray to catch any potential spills.

  • Running Reactions:

    • Ensure all reaction vessels are properly secured and vented if necessary.

    • Maintain a safe distance from the reaction and monitor it for any unexpected changes.

  • Post-Handling:

    • Thoroughly clean the work area and any equipment used.

    • Wash hands and any exposed skin immediately after handling the compound, even if gloves were worn.[1]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.

Waste Segregation and Collection:

  • Solid Waste:

    • Contaminated materials such as gloves, pipette tips, and weighing paper should be placed in a designated, labeled hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a clearly labeled, sealed, and chemical-resistant waste container.

    • Do not mix incompatible waste streams. Piperidines are incompatible with strong oxidizing agents and acids.[6]

  • Empty Containers:

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.

Disposal Procedures:

  • All waste must be disposed of in accordance with local, state, and federal regulations.[3][6][10] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal.

  • Never pour chemical waste down the drain.[1][10][12]

By implementing these comprehensive safety and logistical measures, researchers can confidently and responsibly handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

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×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.